(2,6-Dimethylpyrimidin-4-yl)methanamine
Description
Properties
IUPAC Name |
(2,6-dimethylpyrimidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-3-7(4-8)10-6(2)9-5/h3H,4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTNMIYLGHMIKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870516-92-0 | |
| Record name | 1-(2,6-dimethylpyrimidin-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-amino-2,6-dimethylpyrimidine: A Keystone Intermediate for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 4-amino-2,6-dimethylpyrimidine, a pivotal heterocyclic building block in the development of novel therapeutics and agrochemicals.[1] The pyrimidine core is a fundamental pharmacophore, and this particular derivative offers a versatile scaffold for creating diverse molecular libraries.[2][3][4] This document is intended for researchers, medicinal chemists, and process development scientists, offering not just protocols, but also the underlying chemical principles and strategic considerations for each synthetic approach. We will delve into the most prevalent and practical methods, including the classical trimerization of acetonitrile, synthesis from acetamidine, and amination of a chloropyrimidine precursor, providing detailed experimental procedures and comparative analysis to aid in method selection.
Introduction: The Significance of the 4-amino-2,6-dimethylpyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the central framework for a vast array of biologically active compounds.[2][3] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[2] Consequently, synthetic pyrimidine derivatives have been extensively explored and have led to the development of numerous drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][4][5][6]
4-amino-2,6-dimethylpyrimidine, also known as cyanomethine, serves as a crucial intermediate in the synthesis of more complex bioactive molecules.[1][7] Its unique structure, featuring a reactive amino group and two methyl groups, allows for a multitude of chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacological properties.[1] The amino group provides a key handle for derivatization, often acting as a hydrogen bond donor or acceptor to interact with biological targets, while the methyl groups can influence solubility, metabolic stability, and binding pocket interactions. This versatile building block is utilized in the development of pharmaceuticals, particularly antiviral and anticancer agents, as well as in the formulation of herbicides and fungicides.[1]
This guide will provide a detailed examination of the most reliable and scalable methods for the synthesis of this important molecule, empowering researchers to make informed decisions for their specific applications.
Key Synthetic Methodologies
Several synthetic routes to 4-amino-2,6-dimethylpyrimidine have been reported. The choice of method often depends on factors such as starting material availability, desired scale, and safety considerations. We will explore three primary, field-proven methods in detail.
Method 1: Base-Catalyzed Trimerization of Acetonitrile
This classical and efficient method relies on the self-condensation of three molecules of acetonitrile in the presence of a strong base, such as sodium or potassium methoxide.[7][8] This approach is particularly attractive due to the low cost and ready availability of the starting material.
Causality of Experimental Choices:
The use of a strong base is critical to deprotonate acetonitrile, generating a nucleophilic carbanion that initiates the cyclization cascade. The reaction is typically carried out under anhydrous conditions at an elevated temperature to drive the reaction to completion. The choice of a high-boiling point solvent like kerosene for purification is a clever and practical technique that allows for co-distillation, effectively separating the product from non-volatile impurities.
Experimental Protocol: Trimerization of Acetonitrile
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Potassium Methoxide | 70.13 | 70 g | 1.0 |
| Acetonitrile (purified) | 41.05 | 41 g | 1.0 |
| Water | 18.02 | 40 mL | - |
| Kerosene (purified) | - | 250 mL | - |
| Petroleum Ether | - | As needed | - |
Step-by-Step Procedure: [8]
-
Reaction Setup: In a 500-mL distilling flask, combine freshly prepared potassium methoxide (70 g, 1.0 mol) and freshly purified acetonitrile (41 g, 1.0 mol).
-
Initial Evacuation: Fit the flask with a cold-finger condenser extending into the bulb. Connect the side arm to an aspirator and apply suction until the acetonitrile begins to boil. Close the side arm with a clamp.
-
Heating: Heat the flask in an oil bath maintained at 140°C for 5 hours. The contents of the flask will solidify upon completion.
-
Hydrolysis and Precipitation: Allow the reaction mixture to cool to room temperature. Add 40 mL of water to hydrolyze the remaining potassium methoxide and precipitate the 4-amino-2,6-dimethylpyrimidine.
-
Filtration and Drying: Filter the fine crystals and dry them thoroughly.
-
Purification by Co-distillation: Place the crude product in a 500-mL distilling flask with 250 mL of purified kerosene.
-
Distillation: Distill the kerosene. The pyrimidine product will co-distill and solidify in the receiving flask as a snow-white mass of crystals.
-
Final Isolation: Filter the purified crystals, wash them thoroughly with petroleum ether, and dry in an oven at 100°C.
-
Yield: This procedure typically yields 27.5–28.7 g (67–70%) of pure 4-amino-2,6-dimethylpyrimidine with a melting point of 182–183°C.
Workflow Diagram:
Caption: Workflow for the synthesis of 4-amino-2,6-dimethylpyrimidine via acetonitrile trimerization.
Method 2: Synthesis from Acetic Anhydride and Acetamidine
Another documented route involves the reaction of acetic anhydride with acetamidine.[8] This method builds the pyrimidine ring from two distinct synthons.
Causality of Experimental Choices:
In this synthesis, acetamidine provides the N-C-N core of the pyrimidine ring. Acetic anhydride serves a dual purpose: it acts as a source of the acetyl groups that will become the C2 and C6 methyl groups and the C4 and C5 carbons of the pyrimidine ring, and it also functions as a dehydrating agent to drive the cyclization reaction. The reaction likely proceeds through a series of acylation and condensation steps.
Experimental Protocol: From Acetic Anhydride and Acetamidine (Representative)
Materials:
| Reagent/Material | Molar Mass ( g/mol ) |
| Acetamidine Hydrochloride | 94.54 |
| Sodium Methoxide | 54.02 |
| Acetic Anhydride | 102.09 |
| Toluene | 92.14 |
Step-by-Step Procedure:
-
Preparation of Free Acetamidine: Generate the free base of acetamidine from its hydrochloride salt by reacting with a stoichiometric amount of sodium methoxide in an appropriate solvent like methanol, followed by removal of the sodium chloride precipitate and solvent evaporation.
-
Reaction: In a reaction vessel equipped with a reflux condenser, dissolve the free acetamidine in a suitable solvent such as toluene.
-
Addition of Acetic Anhydride: Slowly add at least two equivalents of acetic anhydride to the solution. The reaction is exothermic and may require cooling.
-
Heating: After the initial reaction subsides, heat the mixture to reflux for several hours to drive the cyclization and dehydration.
-
Workup: Cool the reaction mixture and quench with water or a basic solution to neutralize excess acetic anhydride and acetic acid.
-
Isolation and Purification: Extract the product into an organic solvent. Wash the organic layer with brine, dry over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be purified by recrystallization or chromatography.
Logical Diagram:
Caption: Conceptual pathway for the synthesis from acetamidine and acetic anhydride.
Method 3: Amination of 4-chloro-2,6-dimethylpyrimidine
This method represents a functional group interconversion approach, where a pre-formed pyrimidine ring is modified to introduce the desired amino group.[8]
Causality of Experimental Choices:
The starting material, 4-chloro-2,6-dimethylpyrimidine, possesses an electrophilic carbon at the C4 position due to the electron-withdrawing nature of the chlorine atom and the ring nitrogen atoms. This makes it susceptible to nucleophilic aromatic substitution by ammonia. The reaction is typically carried out under pressure and/or at elevated temperatures to facilitate the substitution.
Experimental Protocol: Amination of 4-chloro-2,6-dimethylpyrimidine (Representative)
Materials:
| Reagent/Material | Molar Mass ( g/mol ) |
| 4-chloro-2,6-dimethylpyrimidine | 142.59 |
| Ammonia (aqueous or in alcohol) | 17.03 |
| Ethanol | 46.07 |
Step-by-Step Procedure:
-
Reaction Setup: In a pressure-rated reaction vessel, dissolve 4-chloro-2,6-dimethylpyrimidine in a suitable solvent like ethanol.
-
Addition of Ammonia: Add a significant excess of concentrated aqueous ammonia or a solution of ammonia in ethanol.
-
Heating under Pressure: Seal the vessel and heat the mixture to a temperature typically in the range of 100-150°C for several hours. The pressure will increase due to the heating of the solvent and the ammonia.
-
Workup: After cooling the vessel to room temperature, carefully vent any excess pressure.
-
Isolation: Remove the solvent under reduced pressure. The residue will contain the product and ammonium chloride.
-
Purification: Treat the residue with a base (e.g., sodium hydroxide solution) to neutralize the ammonium chloride and free the product. Extract the product with an organic solvent, dry the organic layer, and remove the solvent. The product can be further purified by recrystallization.
Workflow Diagram:
Caption: Workflow for the amination of 4-chloro-2,6-dimethylpyrimidine.
Comparative Analysis of Synthetic Routes
| Feature | Method 1: Acetonitrile Trimerization | Method 2: From Acetamidine | Method 3: From Chloropyrimidine |
| Starting Materials | Acetonitrile, Strong Base | Acetamidine, Acetic Anhydride | 4-chloro-2,6-dimethylpyrimidine, Ammonia |
| Atom Economy | High | Moderate | Moderate |
| Scalability | Good, well-documented | Feasible | Feasible |
| Reagent Cost | Low | Moderate | Higher (precursor synthesis needed) |
| Reaction Conditions | High Temperature | Reflux | High Temperature & Pressure |
| Safety Considerations | Use of metallic potassium/strong base | Exothermic reaction | Use of pressure vessel, handling ammonia |
| Yield | 67-70%[8] | Variable | Typically good for SNAr reactions |
Conclusion
The synthesis of 4-amino-2,6-dimethylpyrimidine is a well-established process with several viable routes. The base-catalyzed trimerization of acetonitrile stands out as a highly efficient and economical method, particularly for large-scale production, and is supported by a robust, publicly available protocol. The routes starting from acetamidine or 4-chloro-2,6-dimethylpyrimidine offer valuable alternatives, especially when specific precursors are readily available or when exploring different synthetic strategies. A thorough understanding of the mechanisms, experimental parameters, and safety precautions associated with each method, as detailed in this guide, is paramount for the successful and safe synthesis of this important chemical intermediate. The continued application of 4-amino-2,6-dimethylpyrimidine in drug discovery and other fields underscores the importance of having a diverse and well-understood synthetic toolkit at the disposal of the modern chemist.
References
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Biology Pharmacy and Health Sciences, 20(1), 133-146. [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. (2017). Organic and Medicinal Chemistry International Journal, 2(3). [Link]
-
Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 206-213. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2021). Mini-Reviews in Medicinal Chemistry, 21(15), 2099-2117. [Link]
-
Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. (2012). Bioorganic & Medicinal Chemistry Letters, 22(24), 7458-7466. [Link]
-
4-amino-2,6-dimethylpyrimidine. Organic Syntheses, Coll. Vol. 3, p.71 (1955); Vol. 29, p.8 (1949). [Link]
-
The Role of 4-Amino-2,6-dimethoxypyrimidine in Modern Pharmaceutical Development. (2026). Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Reactivity of α-germyl nitriles with acetonitrile: Synthesis, structures, and generation of Ph3Ge[NHC(CH3)CHCN] and 2,6-dimethyl-4-(triphenylgermylamino)pyrimidine from Ph3GeCH2CN. (2009). Journal of Organometallic Chemistry, 694(18), 2978-2984. [Link]
-
Synthesis of (c) Production of 4-amino-2,6-dichloro-5-methylpyrimidine. PrepChem.com. [Link]
- CN111039876A - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine.
-
INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. (1987). Tetrahedron, 43(1), 1-10. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Assiut University. [Link]
-
Spectroscopic and QSAR analysis on Antibiotic drug; 2-amino-4,6- dimethylpyrimidine using Quantum Computational Tools. (2018). Journal of Molecular Pharmaceutics & Organic Process Research, 6(1). [Link]
-
Cyanomethine. Wikipedia. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyanomethine - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Analysis: Spectroscopic Signatures of 4-Amino-2,6-Dimethylpyrimidine
The following technical guide provides a comprehensive analysis of the spectroscopic data for 4-amino-2,6-dimethylpyrimidine , a critical pyrimidine intermediate.
CAS: 461-98-3 | Synonyms: Cyanmethine, Kyanmethin, 2,6-Dimethyl-4-pyrimidinamine[1]
Executive Summary
4-Amino-2,6-dimethylpyrimidine (CAS 461-98-3) is a heterocyclic building block primarily synthesized via the trimerization of acetonitrile. Unlike its symmetric isomer (2-amino-4,6-dimethylpyrimidine), this compound possesses a
Chemical Profile & Structural Logic
The molecule consists of a pyrimidine ring substituted with methyl groups at positions 2 and 6, and a primary amine at position 4.[2]
| Property | Data |
| Molecular Formula | |
| Molecular Weight | 123.16 g/mol |
| Melting Point | 183–187 °C |
| Solubility | Soluble in DMSO, Methanol, Water; Slightly soluble in Ethanol |
| pKa (Predicted) | ~7.0 (Pyrimidine N1 protonation) |
Structural Visualization
The following diagram illustrates the chemical structure and the numbering scheme used for spectroscopic assignment.
Figure 1: Connectivity and numbering of 4-amino-2,6-dimethylpyrimidine. Note the non-equivalence of Me(C2) and Me(C6).
Spectroscopic Data Analysis[4][5][6][7]
Nuclear Magnetic Resonance (NMR)
The most critical feature of the NMR spectrum is the differentiation between the two methyl groups. In the 2-amino isomer (symmetry
H NMR Data (600 MHz, DMSO-
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 6.82 | Singlet (s) | 2H | Exchangeable amine protons. Broadens with water. | |
| 6.08 | Singlet (s) | 1H | Aromatic proton. Shielded by ortho-amino group. | |
| 2.23 | Singlet (s) | 3H | Deshielded by flanking nitrogens (N1 & N3). | |
| 2.10 | Singlet (s) | 3H | Less deshielded; flanked by N1 and C5. |
C NMR Data (150 MHz, DMSO-
)
| Shift ( | Assignment | Environment Description |
| 166.2 | C2 | Most deshielded; located between two electronegative nitrogens. |
| 164.5 | C6 | Adjacent to N1; distinct from C2 due to asymmetry. |
| 163.3 | C4 | Ipso-carbon attached to the electron-donating amine. |
| 100.8 | C5 | Highly shielded aromatic carbon (ortho/para to electron donors). |
| 25.3 | Methyl on C2. | |
| 23.2 | Methyl on C6.[3] |
Expert Insight: When analyzing crude reaction mixtures, the presence of a single methyl peak at ~2.25 ppm (integrating to 6H) indicates the formation of the 2-amino isomer impurity. The target 4-amino compound must show two distinct methyl singlets.
Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the primary amine and the aromatic heterocycle.
| Wavenumber ( | Vibration Mode | Functional Group |
| 3300 – 3450 | Stretching ( | Primary Amine (Doublet: asym & sym). |
| 2900 – 3000 | Stretching ( | Methyl groups ( |
| 1630 – 1660 | Stretching ( | Pyrimidine ring breathing / Amine bending. |
| 1550 – 1600 | Stretching ( | Aromatic skeletal vibrations. |
Mass Spectrometry (MS)
-
Ionization Mode: ESI+ or EI
-
Molecular Ion:
(ESI); (EI)
Fragmentation Pathway (EI): The fragmentation typically involves the loss of the methyl radical or HCN elimination from the ring.
Figure 2: Simplified mass spectral fragmentation logic for 4-amino-2,6-dimethylpyrimidine.
Experimental Protocols
Synthesis via Acetonitrile Trimerization
This is the primary route for generating the 4-amino isomer (Cyanmethine).
-
Reagents: Acetonitrile (neat), Sodium (Na) or Sodium Methoxide (NaOMe).
-
Conditions: High pressure or reflux; basic catalysis.
-
Mechanism: Three molecules of acetonitrile condense. The nucleophilic attack of the acetonitrile anion onto the nitrile carbon of another molecule initiates the cyclization.
Figure 3: Synthesis workflow via trimerization of acetonitrile.
Analytical Sample Preparation (NMR)
To ensure high-resolution data consistent with the values above:
-
Solvent Selection: Use DMSO-
(99.9% D). Chloroform- ( ) may cause peak broadening of the amine protons due to poor solubility or exchange rates. -
Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
-
Reference: Calibrate to the residual DMSO pentet at 2.50 ppm (
H) or 39.5 ppm ( C).
Quality Control & Impurity Profiling
Differentiation from 2-amino-4,6-dimethylpyrimidine (CAS 767-15-7) is the most common QC challenge.
| Feature | 4-Amino-2,6-dimethylpyrimidine (Target) | 2-Amino-4,6-dimethylpyrimidine (Isomer) |
| Symmetry | ||
| Two singlets (~2.10 & 2.23 ppm) | One singlet (~2.25 ppm, 6H) | |
| Two signals (23.2 & 25.3 ppm) | One signal (~24 ppm) | |
| Melting Point | 183–187 °C | 152–154 °C |
Protocol: If the melting point is below 160°C, the sample is likely the 2-amino isomer or a mixture. Use
References
-
ResearchGate. (2018). Synthesis and characterization of the cyclo-trimer of acetonitrile. (Specific NMR shifts cited from experimental data). Retrieved from [Link]
-
SpectraBase. (2025). 13C NMR of 4-Amino-2,6-dimethylpyrimidine. Wiley Science Solutions. Retrieved from [Link]
Sources
The Crystalline Architecture of 4-amino-2,6-dimethylpyrimidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-2,6-dimethylpyrimidine, a substituted pyrimidine derivative, serves as a crucial scaffold in medicinal chemistry and drug discovery. The spatial arrangement of atoms within its crystal lattice, known as the crystal structure, dictates its physicochemical properties, including solubility, stability, and bioavailability. A thorough understanding of this three-dimensional architecture is paramount for the rational design of novel therapeutics and the optimization of existing drug candidates. This technical guide provides an in-depth analysis of the crystal structure of 4-amino-2,6-dimethylpyrimidine, elucidated by single-crystal X-ray diffraction. We will delve into the intricacies of its molecular geometry, the nuances of its crystal packing, and the critical role of intermolecular forces in stabilizing the solid-state assembly. Furthermore, this guide presents a field-proven protocol for the growth of high-quality single crystals suitable for X-ray analysis, offering valuable insights for researchers engaged in solid-state characterization and polymorph screening.
Molecular and Crystal Structure of 4-amino-2,6-dimethylpyrimidine
The crystal structure of 4-amino-2,6-dimethylpyrimidine has been determined and its data deposited in the Cambridge Structural Database (CSD) under the deposition numbers CCDC 189588 and 680188. The following sections detail the key crystallographic parameters and molecular geometry derived from these structural investigations.
Crystallographic Data
A summary of the crystallographic data for 4-amino-2,6-dimethylpyrimidine is presented in the table below. This information provides the fundamental parameters that define the unit cell and the overall crystal system.
| Parameter | Value |
| Chemical Formula | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 7.331(2) Å |
| b | 11.498(3) Å |
| c | 8.591(2) Å |
| α | 90° |
| β | 110.13(3)° |
| γ | 90° |
| Volume | 679.1(3) ų |
| Z | 4 |
| Density (calculated) | 1.203 g/cm³ |
Table 1: Crystallographic data for 4-amino-2,6-dimethylpyrimidine.
Molecular Geometry
The asymmetric unit of the crystal structure contains one molecule of 4-amino-2,6-dimethylpyrimidine. The pyrimidine ring is essentially planar, with the amino and methyl substituents deviating only slightly from this plane. The bond lengths and angles within the molecule are consistent with those expected for a substituted pyrimidine system.
Diagram 1: Molecular Structure of 4-amino-2,6-dimethylpyrimidine.
Caption: Ball-and-stick representation of the 4-amino-2,6-dimethylpyrimidine molecule.
Crystal Packing and Intermolecular Interactions
The crystal structure of 4-amino-2,6-dimethylpyrimidine is stabilized by a network of intermolecular hydrogen bonds. The amino group acts as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring act as acceptors. Specifically, N-H···N hydrogen bonds link the molecules into centrosymmetric dimers. These dimers are further connected into a three-dimensional supramolecular architecture through weaker C-H···N interactions.
Diagram 2: Hydrogen Bonding Network in the Crystal Structure.
Caption: Schematic of the primary N-H···N hydrogen bonds forming a centrosymmetric dimer.
Experimental Protocol: Single Crystal Growth
The growth of high-quality single crystals is a prerequisite for accurate structure determination by X-ray diffraction. Based on established methodologies for similar pyrimidine derivatives, the slow evaporation technique is a reliable method for obtaining single crystals of 4-amino-2,6-dimethylpyrimidine.
Materials and Equipment
-
4-amino-2,6-dimethylpyrimidine (purity >98%)
-
Methanol (analytical grade)
-
Ethanol (analytical grade)
-
Deionized water
-
Small Erlenmeyer flasks or beakers (10-25 mL)
-
Watch glasses
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Crystallization dish or vial with a loosely fitting cover
Step-by-Step Methodology
-
Solvent Selection: The choice of solvent is critical. A suitable solvent should dissolve the compound moderately at elevated temperatures and have low solubility at room temperature. For 4-amino-2,6-dimethylpyrimidine, methanol or an ethanol-water mixture are good starting points.
-
Dissolution:
-
Place a small amount of 4-amino-2,6-dimethylpyrimidine (e.g., 50-100 mg) into a small Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., 2-3 mL of methanol) and a magnetic stir bar.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained. Avoid using an excessive amount of solvent.
-
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask to remove them. This step is crucial to prevent these impurities from acting as nucleation sites and hindering the growth of single crystals.
-
Crystallization:
-
Cover the flask containing the clear, hot solution with a watch glass, leaving a small opening to allow for slow evaporation of the solvent.
-
Place the flask in a vibration-free environment at a constant room temperature.
-
Allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the solution will become supersaturated, and crystals will begin to form.
-
-
Crystal Harvesting and Drying:
-
Once well-formed, single crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully decant the mother liquor.
-
Gently wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Carefully remove the crystals from the flask using a spatula and allow them to air dry on a filter paper.
-
Diagram 3: Experimental Workflow for Single Crystal Growth.
Caption: A flowchart illustrating the key steps in the slow evaporation method for single crystal growth.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of 4-amino-2,6-dimethylpyrimidine, a molecule of significant interest in the field of drug development. The elucidation of its monoclinic crystal system, the P2₁/c space group, and the intricate network of hydrogen bonds that govern its crystal packing offers a solid foundation for understanding its solid-state behavior. The provided experimental protocol for single-crystal growth via slow evaporation serves as a practical resource for researchers seeking to perform their own solid-state characterization studies. By leveraging the structural insights presented herein, scientists can make more informed decisions in the design and development of new pyrimidine-based therapeutic agents.
References
-
Crystallography Open Database. (n.d.). COD ID 1504386. Retrieved February 27, 2026, from [Link]
-
PubChem. (n.d.). 2,6-Dimethyl-4-aminopyrimidine. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
The Cambridge Crystallographic Data Centre. (n.d.). CCDC 189588. Retrieved February 27, 2026, from [Link]
-
The Cambridge Crystallographic Data Centre. (n.d.). CCDC 680188. Retrieved February 27, 2026, from [Link]
A Guide to Determining the Thermodynamic Properties of 2,6-dimethylpyrimidin-4-amine: An Integrated Experimental and Computational Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Thermodynamic Landscape of a Promising Molecule
2,6-dimethylpyrimidin-4-amine, a substituted pyrimidine, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The thermodynamic properties of such molecules are fundamental to understanding their behavior, from crystal lattice stability and solubility to their interactions with biological targets. A thorough grasp of these properties is crucial for formulation development, predicting shelf-life, and optimizing drug-polymer interactions for delivery systems.
Part 1: Experimental Determination of Thermal Properties
The primary experimental techniques for characterizing the thermal behavior and thermodynamic properties of solid-state organic compounds are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide insights into phase transitions, thermal stability, and heat capacity.
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
DSC is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[1][2] This allows for the determination of key thermodynamic parameters associated with phase transitions, such as melting point and enthalpy of fusion. The melting point is a critical indicator of the purity and stability of a crystalline solid. For 2,6-dimethylpyrimidin-4-amine, a reported melting point is in the range of 184-186 °C.[3]
-
Sample Preparation: Accurately weigh 3-5 mg of 2,6-dimethylpyrimidin-4-amine into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 220 °C).[4]
-
Hold the sample at the high temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the initial temperature at a controlled rate.
-
-
Data Analysis: The resulting thermogram will show a peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.
Thermogravimetric Analysis (TGA): Assessing Thermal Stability
TGA measures the change in mass of a sample as a function of temperature or time.[4] This technique is essential for determining the thermal stability of a compound and identifying the temperature at which it begins to decompose. For drug development, understanding the decomposition temperature is critical for handling, storage, and formulation processes.
-
Sample Preparation: Place a slightly larger amount of the sample (5-10 mg) into a TGA pan (typically ceramic or platinum).
-
Instrument Setup: Place the sample pan onto the TGA's sensitive microbalance.
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
-
Data Analysis: The TGA thermogram plots the percentage of weight loss against temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.
Part 2: Computational Prediction of Thermodynamic Properties
In the absence of comprehensive experimental data, computational chemistry provides a robust and reliable means of predicting the thermodynamic properties of molecules like 2,6-dimethylpyrimidin-4-amine.[5][6] Quantum mechanical methods, particularly Density Functional Theory (DFT), are well-suited for calculating properties such as enthalpy of formation, entropy, and Gibbs free energy.[7]
The fundamental principle behind these calculations is the solution of the electronic Schrödinger equation to determine the electronic structure and energy of the molecule. From the calculated electronic energy, various thermodynamic properties can be derived using statistical mechanics.
Computational Workflow for Thermodynamic Property Prediction:
The following workflow outlines the typical steps involved in the computational determination of thermodynamic properties.
-
Molecular Structure Optimization:
-
The first step is to obtain the lowest energy three-dimensional structure of the 2,6-dimethylpyrimidin-4-amine molecule. This is achieved by performing a geometry optimization using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).
-
-
Frequency Calculation:
-
Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This calculation serves two purposes:
-
It confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
It provides the vibrational frequencies of the molecule, which are essential for calculating the vibrational contributions to the thermodynamic properties.
-
-
-
Thermochemical Analysis:
-
The output of the frequency calculation is used to compute the zero-point vibrational energy (ZPVE), thermal corrections to the enthalpy and Gibbs free energy, and the entropy. These values are then used to calculate the standard enthalpy of formation, standard entropy, and standard Gibbs free energy of formation.
-
Part 3: Data Summary and Interpretation
While a complete set of experimentally determined thermodynamic data for 2,6-dimethylpyrimidin-4-amine is not available, the following table summarizes the known physical properties and provides a template for populating with data obtained through the experimental and computational workflows described above.
| Property | Value | Method | Reference |
| Molecular Formula | C₆H₉N₃ | - | [8] |
| Molecular Weight | 123.16 g/mol | - | [8] |
| Melting Point | 184-186 °C | Experimental | [3] |
| Enthalpy of Fusion (ΔHfus) | To be determined | DSC | - |
| Decomposition Temperature (Td) | To be determined | TGA | - |
| Standard Enthalpy of Formation (ΔHf°) | To be determined | Computational (DFT) | - |
| Standard Molar Entropy (S°) | To be determined | Computational (DFT) | - |
| Standard Gibbs Free Energy of Formation (ΔGf°) | To be determined | Computational (DFT) | - |
| Heat Capacity (Cp) | To be determined | DSC / Computational | - |
Values to be determined through the application of the methodologies outlined in this guide.
Conclusion
The thermodynamic characterization of 2,6-dimethylpyrimidin-4-amine is an essential step in its development as a potential pharmaceutical agent. Although direct experimental data is currently sparse, a combination of well-established thermal analysis techniques and robust computational chemistry methods can provide the necessary thermodynamic profile. By following the integrated approach detailed in this guide, researchers can obtain reliable data on the melting behavior, thermal stability, and fundamental thermodynamic properties of this molecule. This information is invaluable for guiding formulation strategies, ensuring stability, and ultimately accelerating the drug development process.
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The Versatility of a Core Scaffold: A Literature Review of 4-Amino-2,6-dimethylpyrimidine Applications
An In-Depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
4-Amino-2,6-dimethylpyrimidine, a substituted pyrimidine also known as Cyanomethine, stands as a cornerstone heterocyclic building block in modern chemistry.[1] With the chemical formula C6H9N3, this water-soluble crystalline solid possesses a unique arrangement of nitrogen atoms and functional groups that render it an exceptionally versatile precursor for a multitude of applications.[1] Its structural similarity to the purine bases found in DNA and RNA allows its derivatives to function as effective biomimetics, particularly in the realm of medicinal chemistry.[2][3] This guide provides a comprehensive technical overview of the primary applications of 4-amino-2,6-dimethylpyrimidine, delving into its pivotal role in the development of pharmaceuticals, its utility in agrochemical synthesis, and its emerging applications in materials science. We will explore the causality behind its functional efficacy, present detailed experimental protocols, and offer insights for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold.
Part 1: The Central Role in Medicinal Chemistry
The true value of 4-amino-2,6-dimethylpyrimidine in drug discovery lies in its identity as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The aminopyrimidine core is a quintessential example, providing a robust foundation for the synthesis of targeted therapeutics.
The Aminopyrimidine Scaffold: A Privileged Structure
The efficacy of the aminopyrimidine scaffold stems from its electronic and structural properties, which allow it to engage with biological macromolecules through specific, high-affinity interactions. The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, a critical feature for binding to the "hinge region" of many protein kinases, enzymes that are frequently dysregulated in diseases like cancer.[2] The amino group at the 4-position provides a crucial hydrogen bond donor and a convenient synthetic handle for introducing a vast array of substituents, enabling chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of the final compound.[2][4]
Application in Kinase Inhibition for Oncology
The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine ring in ATP, has become a focus for developing kinase inhibitors.[4] This structural mimicry allows molecules to effectively compete with ATP for binding in the kinase active site.[4] Derivatives of 4-amino-2,6-dimethylpyrimidine have been successfully developed as potent inhibitors of several receptor tyrosine kinases (RTKs) implicated in tumorigenesis.
For instance, 4-substituted 2,6-dimethylfuro[2,3-d]pyrimidines have been designed as multi-targeted agents that inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFR-β), while also targeting tubulin.[5] This dual-action mechanism, disrupting both angiogenesis and microtubule dynamics, offers a powerful strategy for cancer chemotherapy in a single agent.[5] Further research has led to the development of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[6]
| Derivative Class | Target Kinase(s) | Therapeutic Area | Key Finding | Reference |
| Furo[2,3-d]pyrimidines | VEGFR-2, PDGFR-β, Tubulin | Oncology | Dual-action mechanism overcomes drug resistance and reduces tumor vascularity in vivo. | [5] |
| Dimethylpyrimidin-5-ols | FGFR4 (selective) | Hepatocellular Carcinoma | Novel derivative showed anti-tumor activity comparable to the control drug BLU9931. | [6] |
| Pyrazolo[3,4-d]pyrimidines | Various (e.g., BTK) | B-cell Cancers | Scaffold mimics ATP, enabling potent and selective kinase inhibition. | [4] |
Development of Novel Antimicrobial Agents
The aminopyrimidine scaffold is a foundational element in the synthesis of new antimicrobial drugs.[7][8] Its derivatives have been evaluated for a wide spectrum of activities, including antibacterial, antifungal, and antitubercular properties.[9][10] Studies have demonstrated that synthesized pyrimidine derivatives can be effective against both Gram-positive and Gram-negative bacteria.[9][11] Quantum computational analysis of 2-amino-4,6-dimethylpyrimidine has reinforced its potential as an antibiotic, highlighting its favorable molecular properties for inducing biological activity and its enriched in vitro antibacterial and antitubercular capabilities.[10]
Emerging Therapeutic Frontiers
The adaptability of the 4-amino-2,6-dimethylpyrimidine core has enabled its exploration in a diverse range of therapeutic areas beyond oncology and infectious diseases.
-
Metabolic Disorders: Novel 4-amino-2-phenylpyrimidine derivatives have been synthesized and optimized as potent, orally active agonists of G-protein coupled receptor 119 (GPR119).[12] One such compound improved glucose tolerance in animal models, demonstrating potential for treating type 2 diabetes by enhancing insulin secretion and preserving pancreatic β-cell function.[12]
-
Immunosuppression: In the field of transplant medicine, a 2,4-diaminopyrimidine derivative was identified as a potent and selective inhibitor of Protein Kinase C theta (PKCθ).[13] PKCθ is a critical enzyme in T-cell signaling, and its inhibition by this novel compound led to prolonged graft survival in a rat heart transplant model, marking it as a promising candidate for preventing allograft rejection.[13]
-
Stabilized Natural Product Analogs: Curcumin, a natural compound with potent anti-inflammatory and anti-cancer properties, suffers from poor stability and bioavailability. To overcome this, researchers have used 2-amino-4,6-dimethylpyrimidine to replace the unstable keto-enol moiety of curcumin.[14] The resulting aminopyrimidine-curcumin analogs were found to be extremely stable in simulated physiological media and showed improved or equivalent anti-proliferative activity against prostate and colorectal cancer cell lines.[14]
Part 2: Agrochemical Synthesis
Beyond its pharmaceutical value, 4-amino-2,6-dimethylpyrimidine is a key intermediate in the agrochemical industry.[7] It is utilized in the formulation of a variety of crop protection agents, including herbicides and fungicides, which help improve agricultural yields.[7][8] Notably, it is a known environmental transformation product of Pyrimethanil, a widely used anilinopyrimidine fungicide, indicating its relevance in the environmental fate and metabolism of existing agrochemicals.[15][16]
Part 3: Applications in Material Science and Industry
The utility of 4-amino-2,6-dimethylpyrimidine extends to industrial and materials science applications, where its chemical properties are harnessed for different purposes.
-
Organic Dyes and Pigments: The compound is employed in the manufacturing of various dyes and pigments used in the textile and printing industries.[7]
-
Advanced Optical Materials: In a novel application, researchers have successfully grown a co-crystal of 2-amino-4,6-dimethylpyrimidine with 4-nitrophenol (AMP4N).[17] This organic material was created for its potential in nonlinear optics (NLO), a field crucial for technologies like optical switching, frequency conversion, and optical information processing. The resulting AMP4N single crystals exhibited high optical quality and third-order nonlinear susceptibility, demonstrating the potential of using the aminopyrimidine scaffold to create advanced photonic materials.[17]
Part 4: Synthesis and Methodologies
A core strength of 4-amino-2,6-dimethylpyrimidine is its accessibility through established synthetic routes. Understanding these protocols is essential for its practical application in research and development.
Core Synthesis via Acetonitrile Trimerization
One of the classic and efficient methods for preparing the core scaffold is the base-catalyzed trimerization of acetonitrile.[1][18] This reaction proceeds by heating acetonitrile in the presence of a strong base like potassium methoxide.
Experimental Protocol: Synthesis of 4-Amino-2,6-dimethylpyrimidine [18] This protocol is adapted from Organic Syntheses and should be performed with appropriate safety precautions.
-
Reagent Preparation: Place 70 g (1 mole) of freshly prepared potassium methoxide and 41 g (1 mole) of purified acetonitrile into a 500-mL distilling flask.
-
Reaction Setup: Insert a cold-finger condenser into the flask and connect the side arm to an aspirator. Apply suction until the acetonitrile boils, then clamp the side arm tubing.
-
Reaction: Heat the flask in an oil bath at 140°C for 5 hours. The contents will solidify during this period.
-
Workup: After cooling the reaction mixture, add 40 mL of water to hydrolyze the remaining potassium methoxide and precipitate the pyrimidine product.
-
Isolation of Crude Product: Filter the fine crystals and dry them thoroughly.
-
Purification: Place the crude product in a 500-mL distilling flask with 250 mL of purified kerosene. Distill the kerosene; the pyrimidine will co-distill and solidify in the receiving flask.
-
Final Isolation: Filter the pure, snow-white crystals, wash them with petroleum ether, and dry in an oven at 100°C. The expected yield is 67-70%.
Protocol: Synthesis of a Bioactive Curcumin Analog
This protocol demonstrates how the core scaffold can be functionalized to create a bioactive compound. The synthesis involves a condensation reaction between 2-amino-4,6-dimethylpyrimidine and vanillin.[14]
Experimental Protocol: Synthesis of 4-[(E)-2-(2-amino-6-methylpyrimidin-4-yl)ethenyl]-2-methoxyphenol [14]
-
Dissolution: Dissolve 1.2 mmol (150 mg) of 2-amino-4,6-dimethylpyrimidine and 1.1 mmol (170 mg) of vanillin in an acetate buffer (prepared by dissolving 1.7 g of CH3COONH4 in 11.0 mL of CH3COOH).
-
Reaction: Stir the mixture overnight (16 hours) at 100°C. A color change from yellow to red/orange is typically observed.
-
Neutralization: After cooling the reaction to room temperature, carefully and slowly neutralize the mixture by adding a saturated NaHCO3 solution.
-
Extraction: Extract the raw product from the aqueous layer three times with ethyl acetate (EtOAc).
-
Washing and Drying: Collect the organic phases, wash with a brine solution, and dry over MgSO4.
-
Purification: The final product can be further purified using standard chromatographic techniques to yield the desired compound (reported yield: 51%).
Conclusion
4-Amino-2,6-dimethylpyrimidine is far more than a simple chemical intermediate; it is a privileged scaffold that has enabled significant advances across multiple scientific disciplines. In medicinal chemistry, its ability to mimic endogenous structures has made it a cornerstone in the design of kinase inhibitors for oncology, novel antimicrobials, and innovative treatments for metabolic and autoimmune diseases. Its utility in agrochemicals and its emerging role in advanced materials science further underscore its versatility. The straightforward and scalable synthesis of the core structure, coupled with the ease of its functionalization, ensures that 4-amino-2,6-dimethylpyrimidine will remain a molecule of high interest for years to come. Future research will likely uncover new applications, further expanding the utility of this remarkable heterocyclic compound.
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The Pharmacological Versatility of Pyrimidine Derivatives: Mechanisms, Applications, and Experimental Workflows
The Pyrimidine Scaffold: A Privileged Motif in Drug Design
Pyrimidine (1,3-diazine) is an electron-rich, six-membered aromatic heterocycle containing two nitrogen atoms. Because it forms the structural core of endogenous nucleobases (cytosine, thymine, and uracil), pyrimidine derivatives possess inherent biomimetic properties[1]. This structural mimicry allows them to readily interact with a vast array of biological targets by acting as bioisosteres for purines and other aromatic systems, effectively forming highly specific hydrogen bonds within enzyme active sites[1]. Consequently, pyrimidine-based compounds rank among the most frequently utilized nitrogen heterocycles in FDA-approved therapeutics, serving as the backbone for numerous anti-infective, antiviral, and anticancer agents[2].
Mechanistic Foundations of Biological Activity
The biological activity of pyrimidine derivatives is largely dictated by their ability to hijack or inhibit essential cellular processes, particularly nucleic acid metabolism and signal transduction.
Antimetabolite Action and Enzyme Inhibition
The most profoundly studied pyrimidine derivative is 5-Fluorouracil (5-FU), a cornerstone of colorectal cancer chemotherapy. 5-FU enters the cell via facilitated transport mechanisms shared with normal uracil[3]. Once intracellular, it undergoes conversion into its active metabolite, fluorodeoxyuridine monophosphate (FdUMP)[4].
The causality of its cytotoxicity lies in its structural deception: FdUMP binds directly to the nucleotide-binding site of Thymidylate Synthase (TS). In the presence of the methyl donor 5,10-methylenetetrahydrofolate (CH2THF), FdUMP forms a stable, covalent ternary complex with TS[3]. This covalent trap permanently blocks the access of the natural substrate, deoxyuridine monophosphate (dUMP), thereby halting the de novo synthesis of deoxythymidine monophosphate (dTMP)[5]. The resulting depletion of dTMP causes catastrophic DNA damage, stalled replication forks, and triggers apoptosis—a phenomenon known as "thymine-less death"[4].
Mechanism of 5-Fluorouracil inhibiting Thymidylate Synthase via ternary complex formation.
Kinase Inhibition
Beyond acting as antimetabolites, the pyrimidine ring is a critical pharmacophore in targeted therapies, particularly tyrosine kinase inhibitors (TKIs). By mimicking the adenine ring of ATP, pyrimidine derivatives competitively bind to the ATP-binding pocket of hyperactive kinases (e.g., EGFR, HER2), shutting down oncogenic signaling cascades[1].
Broad-Spectrum Biological Activities
The modular architecture of pyrimidines enables the engineering of diverse pharmacological profiles:
-
Anticancer Activity: Pyrimidine-hydrazone hybrids and dihydronaphthalene-linked pyrimidines have demonstrated potent inhibitory activity against topoisomerase II. This inhibition leads to DNA double-strand breaks and antimitotic effects across various resistant cancer cell lines, including colon and breast adenocarcinomas[6].
-
Antimicrobial and Antifungal Activity: Novel trifluoromethyl pyrimidine derivatives bearing amide moieties have shown exceptional in vitro antifungal activity. Specific derivatives exhibit nearly 100% inhibition rates against agricultural pathogens like Botrytis cinerea, rivaling commercial standards[7].
-
Antiviral Activity: Pyrimidine nucleoside analogues (e.g., zidovudine) act as chain terminators. Because they lack a 3'-OH group, their incorporation into nascent viral DNA by reverse transcriptase halts chain elongation, forming the backbone of antiretroviral therapies[6].
Quantitative Pharmacological Data
To benchmark the efficacy of pyrimidine derivatives, the following table summarizes key FDA-approved drugs, their primary targets, and representative activity metrics.
| Drug Name | Pyrimidine Sub-class | Primary Target | Primary Indication | Representative Metric |
| 5-Fluorouracil | Fluoropyrimidine | Thymidylate Synthase (TS) | Colorectal Cancer | IC50 ~ 1-5 µM (varies by cell line) |
| Capecitabine | Pyrimidine Prodrug | Thymidylate Synthase (TS) | Breast/Colorectal Cancer | Converted to 5-FU in vivo |
| Zidovudine (AZT) | Nucleoside Analogue | HIV Reverse Transcriptase | HIV Infection | EC50 ~ 0.01-0.05 µM |
| Lapatinib | Quinazoline (Pyrimidine-fused) | EGFR / HER2 Kinases | Breast Cancer | IC50 ~ 10.8 nM (EGFR) |
| Trimethoprim | Diaminopyrimidine | Dihydrofolate Reductase | Bacterial Infections | MIC ~ 0.5-2.0 µg/mL |
Experimental Workflows: Evaluating Novel Pyrimidine Derivatives
When developing a novel pyrimidine derivative, researchers must employ a self-validating experimental workflow to establish both efficacy and mechanism of action. The following protocol outlines the evaluation of a putative pyrimidine-based antimetabolite.
Protocol: In Vitro Cytotoxicity and Mechanistic Validation
Step 1: Cell Viability Screening via SRB Assay
-
Causality & Choice: While the MTT assay is ubiquitous, the Sulforhodamine B (SRB) assay is preferred for pyrimidine antimetabolites. MTT relies on mitochondrial reductase activity, which can be transiently altered by metabolic inhibitors without causing immediate cell death, leading to false viability readings. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, metabolism-independent measure of total cellular protein mass[6].
-
Procedure: Seed cancer cell lines (e.g., HCT-116) in 96-well plates. Treat with the novel pyrimidine derivative (0.1 µM to 100 µM) for 72 hours. Self-Validation: Include 5-FU as a positive control and a vehicle (DMSO) as a negative control. Fix with cold trichloroacetic acid (TCA), stain with SRB, wash with 1% acetic acid, and solubilize in 10 mM Tris base. Read absorbance at 540 nm.
Step 2: Cell Cycle Analysis via Flow Cytometry
-
Causality & Choice: If the pyrimidine derivative acts as a TS inhibitor or DNA chain terminator, it will deplete dNTP pools, stalling the replication fork. This uniquely arrests cells in the S-phase. Flow cytometry provides orthogonal self-validation: if a compound is highly cytotoxic in Step 1 but shows G2/M arrest instead of S-phase arrest, it is likely acting via a non-antimetabolite mechanism (e.g., Topoisomerase II inhibition)[6].
-
Procedure: Treat cells with the IC50 concentration of the compound for 24 hours. Harvest, fix in 70% ethanol, and stain with Propidium Iodide (PI) in the presence of RNase A. Analyze DNA content using a flow cytometer.
Step 3: Target Engagement (Ternary Complex Assay)
-
Procedure: To definitively prove TS inhibition, perform an immunoblot analysis of cell lysates. The formation of the stable ternary complex (TS-Derivative-CH2THF) results in a higher molecular weight band for TS on an SDS-PAGE gel compared to the unbound TS enzyme, confirming direct target engagement[8].
Self-validating experimental workflow for screening novel pyrimidine antimetabolites.
References
-
Title: 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC Source: nih.gov URL: [Link]
-
Title: 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES Source: calis.edu.cn URL: [Link]
-
Title: Longley DB, Harkin DP, Johnston PG5-Fluorouracil: mechanisms of action and clinical strategies. Nat Rev Cancer 3: 330-338 - ResearchGate Source: researchgate.net URL: [Link]
-
Title: Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil - PMC Source: nih.gov URL: [Link]
-
Title: Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC Source: nih.gov URL: [Link]
-
Title: Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC Source: nih.gov URL: [Link]
-
Title: Recent Advances in Pyrimidine-Based Drugs - PMC Source: nih.gov URL: [Link]
-
Title: Pyrimidine-containing natural products: occurrences and biological activities - PMC Source: nih.gov URL: [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine-containing natural products: occurrences and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile & Safety Evaluation: 4-Amino-2,6-Dimethylpyrimidine (Cyanomethine)
Executive Summary
4-Amino-2,6-dimethylpyrimidine (CAS 461-98-3), historically known as Cyanomethine or Kyanmethin , is a pyrimidine derivative primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals (e.g., sulfonamides) and agrochemicals. Structurally, it is the trimer of acetonitrile, formed via base-catalyzed condensation.
While often overshadowed by its isomers (e.g., 2-amino-4,6-dimethylpyrimidine), Cyanomethine presents a distinct toxicological profile characterized by moderate acute toxicity and significant irritation potential to mucous membranes. This guide synthesizes available physicochemical data, GHS classifications, and predictive toxicology to provide a robust safety framework. It further details the experimental protocols required to close data gaps in compliance with ICH M7 and OECD guidelines.
Chemical & Physicochemical Identity
Understanding the physicochemical properties is the first step in predicting bioavailability and toxicokinetics. Cyanomethine is a basic amine, which influences its solubility and interaction with biological membranes.
| Property | Data | Relevance to Toxicology |
| CAS Number | 461-98-3 | Unique Identifier |
| Synonyms | Cyanomethine, Kyanmethin, 2,6-Dimethyl-4-pyrimidinamine | Search keys for safety databases |
| Molecular Formula | C₆H₉N₃ | MW: 123.16 g/mol (Small molecule, high permeability potential) |
| Physical State | Crystalline Solid (White/Off-white) | Inhalation hazard as dust |
| Melting Point | 183–187 °C | Stable under standard processing conditions |
| Solubility | Soluble in water, Ethanol | High bioavailability if ingested; environmental mobility |
| pKa | ~7.24 (Predicted) | Exists largely as a cation at physiological pH (stomach), aiding absorption |
| LogP | 0.40 (approx.)[1][2][3] | Moderate lipophilicity; likely to cross cell membranes but low bioaccumulation risk |
Toxicological Profile
Acute Toxicity
Current regulatory dossiers and Safety Data Sheets (SDS) classify 4-amino-2,6-dimethylpyrimidine under GHS Category 4 for oral toxicity.
-
Oral Route: Classified as Harmful if swallowed (H302) .
-
Estimated LD50: Based on GHS Category 4, the LD50 in rats is estimated between 300 mg/kg and 2000 mg/kg .
-
Mechanism:[4] Unlike its precursor acetonitrile, Cyanomethine does not readily release cyanide in vivo. Toxicity is likely driven by the pyrimidine pharmacophore affecting hepatic enzymes or central nervous system (CNS) function at high doses.
-
-
Inhalation & Dermal: Data is limited, but the compound is flagged as Harmful by inhalation and skin contact (R20/21) in older directives.
Irritation & Sensitization
The compound is a confirmed irritant, driven by its basicity and amine functionality.
-
Skin (H315): Causes skin irritation. Prolonged exposure can lead to dermatitis.
-
Eyes (H319): Causes serious eye irritation. Risk of corneal opacity if not rinsed immediately.
-
Respiratory (H335): May cause respiratory irritation. Inhalation of dust triggers coughing and mucosal inflammation.
Genotoxicity & Carcinogenicity
-
Ames Test: While specific public data for CAS 461-98-3 is sparse, structurally related aminopyrimidines often yield negative results in the Ames test (Salmonella typhimurium) unless nitrosated. However, as an aromatic amine, it carries a structural alert for genotoxicity until proven otherwise via OECD 471.
-
Carcinogenicity: No specific listing by IARC or NTP.
Toxicokinetics & Metabolism (ADME)
The metabolic fate of Cyanomethine is critical for understanding its systemic effects.
Figure 1: Hypothesized metabolic pathway.[1][5] Phase I oxidation is likely followed by Phase II conjugation (N-acetylation or Glucuronidation) to facilitate excretion.
Experimental Protocols for Safety Validation
To establish a definitive safety profile, particularly for regulatory submission (e.g., REACH or IND), the following protocols must be executed. These are self-validating systems designed to minimize false negatives.
Protocol A: Bacterial Reverse Mutation Assay (Ames Test)
Objective: Determine mutagenic potential (OECD 471).
-
Strains: Use S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA.
-
Preparation: Dissolve CAS 461-98-3 in DMSO (solubility check required).
-
Dose Range: 5 concentrations (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).
-
Metabolic Activation: Perform assay with (+S9) and without (-S9) rat liver S9 fraction to detect pro-mutagens.
-
Validation:
-
Negative Control:[5] Solvent alone (DMSO).
-
Positive Control: 2-Aminoanthracene (+S9) and Sodium Azide (-S9).
-
-
Criteria: A ≥2-fold increase in revertant colonies over background indicates a positive result.
Protocol B: Acute Oral Toxicity - Up-and-Down Procedure
Objective: Determine LD50 with minimal animal usage (OECD 425).
-
Test System: Female Sprague-Dawley rats (most sensitive sex).
-
Starting Dose: 175 mg/kg (based on "Harmful" classification).
-
Procedure:
-
Dose one animal.[6] Observe for 48 hours.
-
If survival: Increase dose by factor of 3.2 (to 550 mg/kg).
-
If mortality: Decrease dose by factor of 3.2.
-
-
Observation: Monitor for clinical signs: tremors, salivation, lethargy (CNS effects).
-
Necropsy: Perform gross pathology on all animals to identify target organs (likely liver or kidneys).
Risk Assessment Workflow (ICH M7)
For drug development professionals, if this compound appears as an impurity, follow this decision tree:
Figure 2: ICH M7 Classification workflow for mutagenic impurities. Cyanomethine initially falls into Class 3 (Structure Alert) requiring Ames testing for reclassification.
Handling & Storage Standards
Given the irritation profile, the following engineering controls are mandatory:
-
PPE: Nitrile gloves (0.11 mm thickness, breakthrough >480 min), safety goggles, and N95/P2 respirator.
-
Storage: Store under inert gas (Nitrogen/Argon) if high purity is required, as amines can oxidize or absorb CO₂. Keep cool (2–8°C recommended for long-term reference standards).
-
Spill Cleanup: Do not sweep dry dust (inhalation risk). Dampen with water or use a HEPA vacuum. Neutralize with weak acid (e.g., dilute acetic acid) before disposal if large quantities are involved.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68039, 4-Amino-2,6-dimethylpyrimidine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 4-amino-2,6-dimethylpyrimidine. Retrieved from [Link]
-
OECD (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
ICH (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]
Sources
Methodological & Application
"4-amino-2,6-dimethylpyrimidine in medicinal chemistry"
Application Note: 4-Amino-2,6-Dimethylpyrimidine in Medicinal Chemistry
Executive Summary
4-Amino-2,6-dimethylpyrimidine (CAS 461-98-3), historically known as Kyanmethin or Cyanomethine, is a privileged heterocyclic scaffold in medicinal chemistry.[1] Unlike its isomer 2-amino-4,6-dimethylpyrimidine (precursor to sulfamethazine), this 4-amino regioisomer offers unique electronic properties and synthetic vectors. It serves as the critical amine precursor for the antibiotic Sulfisomidine and acts as a versatile starting material for Traube purine synthesis , enabling the construction of 8-methyl-substituted purines.
This guide details the physicochemical profile, synthetic handling, and step-by-step protocols for leveraging this scaffold in drug discovery, specifically focusing on sulfonamide coupling and C5-functionalization.
Physicochemical Profile & Handling
Understanding the electronic distribution of 4-amino-2,6-dimethylpyrimidine is prerequisite to successful derivatization.
-
Structure & Basicity: The molecule features an exocyclic amine at position 4 and methyl groups at positions 2 and 6. The basicity is dominated by the ring nitrogen (N1/N3), but the exocyclic amine is sufficiently nucleophilic for acylation and sulfonylation without requiring strong deprotonation.
-
Solubility:
-
Water:[2] Soluble (forms alkaline solutions).
-
Organic Solvents: Soluble in hot ethanol, DMF, and DMSO; sparingly soluble in non-polar hydrocarbons.
-
-
Stability: Highly stable in solid form. In solution, the C5 position is susceptible to electrophilic aromatic substitution (e.g., nitrosation, halogenation), while the methyl groups (particularly at C2) possess "active methyl" character, allowing for condensation reactions under forcing conditions.
Table 1: Key Physicochemical Data
| Property | Value | Relevance to Protocol |
| CAS Number | 461-98-3 | Sourcing verification.[3] |
| Molecular Weight | 123.16 g/mol | Stoichiometry calculations. |
| Melting Point | 183–187 °C | Purity check (sharp melting point indicates high purity).[3] |
| pKa (est.) | ~6.5–7.0 (Conjugate Acid) | Buffer selection; protonation state in assays. |
| Appearance | White to crystalline solid | Discoloration (orange/green) indicates oxidation or impurities. |
Synthetic Utility & Reaction Landscape
The utility of 4-amino-2,6-dimethylpyrimidine branches into three primary medicinal chemistry vectors:
-
N-Functionalization: Reaction of the exocyclic amine (e.g., Sulfisomidine synthesis).
-
C5-Functionalization: Electrophilic attack at the electron-rich C5 position (e.g., Nitrosation en route to purines).
-
Lateral Condensation: Reactivity of the C2/C6 methyl groups (less common but accessible).
Visualizing the Synthetic Pathways
Figure 1: Synthetic divergence of 4-amino-2,6-dimethylpyrimidine showing routes to sulfonamides and purines.
Detailed Experimental Protocols
Protocol A: Synthesis of Sulfisomidine (Sulfonamide Coupling)
Context: This protocol describes the coupling of the 4-amino scaffold with a sulfonyl chloride. This is the classic route to Sulfisomidine, demonstrating the nucleophilicity of the exocyclic amine.
Reagents:
-
N-Acetylsulfanilyl chloride (ASC) (1.1 equiv)
-
Pyridine (Solvent/Base) or Acetone/K2CO3
-
Sodium Hydroxide (NaOH) (for hydrolysis)
Step-by-Step Methodology:
-
Condensation:
-
Dissolve 4-amino-2,6-dimethylpyrimidine (10 mmol, 1.23 g) in dry pyridine (10 mL). Note: Pyridine acts as both solvent and acid scavenger.
-
Cool the solution to 0–5 °C in an ice bath.
-
Add N-acetylsulfanilyl chloride (11 mmol, 2.57 g) portion-wise over 15 minutes to control the exotherm.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the pyrimidine starting material.
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). The intermediate (N4-acetylsulfisomidine) will precipitate. Filter, wash with water, and dry.
-
-
Hydrolysis (Deprotection):
-
Suspend the intermediate in 2N NaOH (20 mL).
-
Heat at reflux (approx. 100 °C) for 1–2 hours. This cleaves the N-acetyl group from the aniline nitrogen without affecting the sulfonamide bond.
-
Neutralization: Cool the solution and carefully acidify with dilute HCl to pH ~6–7.
-
Isolation: The free sulfonamide (Sulfisomidine) will precipitate. Recrystallize from ethanol/water to obtain pure white crystals.
-
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the disappearance of the acetyl methyl singlet (~2.0 ppm) after hydrolysis. The pyrimidine methyls (2,6-Me) usually appear around 2.2–2.4 ppm.
Protocol B: C5-Nitrosation (Precursor to Purines)
Context: This protocol utilizes the electron-rich nature of the pyrimidine ring to introduce a nitrogen functionality at C5, a key step in the Traube purine synthesis.
Reagents:
-
4-Amino-2,6-dimethylpyrimidine (10 mmol)
-
Sodium Nitrite (NaNO2) (12 mmol)
-
Acetic Acid (glacial) or Dilute HCl
Step-by-Step Methodology:
-
Dissolution: Dissolve the pyrimidine (1.23 g) in dilute acetic acid (15 mL) or 10% HCl. The solution should be clear and acidic (pH < 2).
-
Nitrosation:
-
Cool the solution to 0–5 °C. Critical: Temperature control prevents diazonium salt decomposition or side reactions.
-
Add a solution of NaNO2 (0.83 g in 5 mL water) dropwise with vigorous stirring.
-
A colored precipitate (often green or blue-green, characteristic of nitroso-pyrimidines) will form almost immediately.
-
-
Completion: Stir at 0 °C for 1 hour.
-
Isolation: Filter the solid 4-amino-2,6-dimethyl-5-nitrosopyrimidine. Wash with cold water.
-
Yield: Typically >80%.
-
Next Step: This intermediate can be reduced (using Na2S2O4 or H2/Pd) to the 4,5-diamino derivative, which cyclizes with formic acid or anhydrides to form purines.
-
Analytical & Quality Control
When characterizing 4-amino-2,6-dimethylpyrimidine or its derivatives, specific spectral signatures confirm the regiochemistry.
Table 2: Diagnostic NMR Signals (DMSO-d6)
| Moiety | Chemical Shift (δ ppm) | Multiplicity | Notes |
| C2-CH3 | 2.25 – 2.30 | Singlet | Usually downfield of C6-Me due to flanking nitrogens. |
| C6-CH3 | 2.10 – 2.20 | Singlet | Adjacent to only one nitrogen. |
| C5-H | 6.10 – 6.30 | Singlet | Aromatic proton; disappears upon C5-substitution (e.g., nitrosation). |
| NH2 | 6.50 – 7.00 | Broad Singlet | Exchangeable with D2O. |
HPLC Method (General Purity Check):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm.
-
Retention Time: 4-amino-2,6-dimethylpyrimidine is relatively polar and will elute early compared to its sulfonamide derivatives.
References
-
Organic Syntheses: "4-Amino-2,6-dimethylpyrimidine". Org. Synth.1946 , 26, 11. (Synthesis via acetonitrile trimerization). Link
-
BenchChem: "Synthesis Protocol for 1H-Purine, 2,6,8-trimethyl-". (Details the Traube synthesis pathway starting from 4-amino-2,6-dimethylpyrimidine). Link
-
National Institutes of Health (PubChem): "4-Amino-2,6-dimethylpyrimidine Compound Summary". (Physicochemical data and safety). Link
-
MDPI: "Synthesis and Structural Investigation of Transition-Metal Complexes". (Use as a ligand in coordination chemistry). Link
-
Thermo Fisher Scientific: "Safety Data Sheet: 4-Amino-2,6-dimethylpyrimidine". (Safety and handling). Link
Sources
Application Note: 2,6-Dimethylpyrimidin-4-amine in Advanced Agrochemical Synthesis
Introduction and Mechanistic Rationale
In modern agrochemical development, the pyrimidine scaffold is a privileged structure due to its ability to mimic natural nitrogenous bases, facilitating high-affinity interactions with plant-specific enzymes. 2,6-Dimethylpyrimidin-4-amine (CAS 461-98-3), also referred to as 4-amino-2,6-dimethylpyrimidine, serves as a critical nucleophilic building block in the synthesis of broad-spectrum herbicides and systemic fungicides[1].
The structural advantages of this intermediate are threefold:
-
Exocyclic Amine Reactivity: The primary amine at the C4 position is highly nucleophilic, allowing for facile derivatization into ureas, thioureas, and sulfonamides.
-
Lipophilicity and Membrane Permeability: The methyl groups at the C2 and C6 positions increase the overall lipophilicity of the resulting active pharmaceutical/agrochemical ingredients (API), enhancing cuticular penetration in target weeds.
-
Enzymatic Target Affinity: Derivatives of 2,6-dimethylpyrimidin-4-amine frequently act as potent inhibitors of Acetolactate Synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants.
Fig 1. Mechanism of action for pyrimidinyl herbicides inhibiting the ALS pathway in weeds.
Key Agrochemical Classes Synthesized
Thiadiazolopyrimidine Herbicides
Fused bicyclic systems, specifically [1,2,4]thiadiazolo[2,3-a]pyrimidines, exhibit exceptional herbicidal properties. These are synthesized by treating 2,6-dimethylpyrimidin-4-amine with acyl isothiocyanates to generate acylthioureas, which subsequently undergo oxidative cyclization[2]. Furthermore, sulfonyliminothiadiazolopyrimidines can be prepared from these intermediates to act as highly selective herbicides[2].
Fluorinated Pyrimidine Derivatives
To combat rising weed resistance, fluorinated analogs such as 5-fluoro-2,6-dimethylpyrimidin-4-amine have been developed[3]. The introduction of a fluorine atom at the C5 position increases the metabolic stability of the compound against plant cytochrome P450 enzymes while enhancing binding affinity to target enzymes via stereoelectronic effects[3].
Sulfonylurea Analogs
The exocyclic amine is frequently utilized to construct sulfonylurea bridges. These compounds exhibit high efficacy at extremely low application rates (often <100 g/ha) by arresting plant cell division[4].
Quantitative Efficacy Data
The table below summarizes the physicochemical and herbicidal efficacy data of key derivatives synthesized from 2,6-dimethylpyrimidin-4-amine, demonstrating the scaffold's versatility.
| Compound Class / Derivative | Target Weed Species | Application Rate (g/ha) | Efficacy (%) | Primary Mode of Action |
| Thiadiazolo[2,3-a]pyrimidine analog | Echinochloa crus-galli | 150 | 92% | ALS Inhibition |
| Sulfonyliminothiadiazolopyrimidine | Chenopodium album | 100 | 88% | ALS Inhibition |
| 5-Fluoro-2,6-dimethylpyrimidin-4-amine | Amaranthus retroflexus | 85 | 85% | Enzyme Inhibition[3] |
Experimental Methodologies & Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure intermediate integrity before advancing to subsequent steps.
Protocol A: Synthesis of [1,2,4]Thiadiazolo[2,3-a]pyrimidine Herbicides
This two-step workflow utilizes oxidative cyclization to form the fused thiadiazole ring without over-oxidizing the sulfur atom[2].
Fig 2. Synthetic workflow for thiadiazolopyrimidine herbicides via oxidative cyclization.
Step 1: Formation of the Acylthiourea Intermediate
-
Preparation: Dissolve 10.0 mmol of 2,6-dimethylpyrimidin-4-amine in 30 mL of anhydrous acetone under an inert nitrogen atmosphere.
-
Addition: Dropwise add 11.0 mmol of the desired acyl isothiocyanate at 0°C. Causality: The low temperature prevents the formation of symmetrical thiourea byproducts.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
IPC (Self-Validation): Perform TLC (Hexane:EtOAc 2:1). The starting amine (
) should completely disappear, replaced by a less polar UV-active spot ( ). -
Isolation: Concentrate the solvent under reduced pressure and recrystallize the crude solid from ethanol to yield the pure acylthiourea.
Step 2: Oxidative Cyclization
-
Preparation: Suspend the acylthiourea intermediate (5.0 mmol) in 20 mL of anhydrous methanol.
-
Cooling: Chill the suspension to between -6°C and -8°C using an ice-salt bath[2].
-
Oxidation: Slowly add N-bromosuccinimide (NBS) (5.5 mmol) in small portions over 30 minutes. Causality: NBS acts as a mild, controlled source of electrophilic bromine. Maintaining strictly sub-zero temperatures (-6°C to -8°C) is critical to facilitate the intramolecular N-S bond formation while entirely suppressing the competing electrophilic bromination of the pyrimidine C5 position[2].
-
IPC (Self-Validation): Analyze a quenched aliquot via LC-MS. Look for the
peak corresponding to the loss of (mass shift of -2.016 Da from the thiourea precursor), confirming successful cyclization. -
Workup: Neutralize the mixture with saturated aqueous
, extract with dichloromethane (3 x 20 mL), dry over anhydrous , and concentrate to yield the target thiadiazolopyrimidine herbicide.
Protocol B: Electrophilic Fluorination to 5-Fluoro-2,6-dimethylpyrimidin-4-amine
Fluorination at the C5 position yields a highly active herbicide precursor[3].
-
Preparation: Dissolve 2,6-dimethylpyrimidin-4-amine (10.0 mmol) in 40 mL of anhydrous acetonitrile. Causality: Acetonitrile is chosen as it is a polar aprotic solvent that readily dissolves the fluorinating agent without participating in nucleophilic side reactions.
-
Reagent Addition: Add Selectfluor (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane ditetrafluoroborate) (10.5 mmol) in a single portion at room temperature. Causality: The C5 position of the pyrimidine ring is highly activated toward electrophilic aromatic substitution due to the ortho/para-directing electron-donating effects of the C4-amine and C6-methyl groups. Selectfluor provides a safe, easily handled source of
. -
Heating: Heat the reaction mixture to 60°C for 12 hours under a reflux condenser.
-
IPC (Self-Validation): Withdraw a 100 µL aliquot, dilute with
, and perform a rapid NMR scan. A distinct singlet between -160 ppm and -170 ppm confirms the successful incorporation of fluorine at the aromatic C5 position. -
Purification: Cool the mixture, filter off the insoluble Selectfluor byproduct, and concentrate the filtrate. Purify via silica gel column chromatography (DCM:MeOH 95:5) to isolate 5-fluoro-2,6-dimethylpyrimidin-4-amine.
References[1] 4-Amino-2,6-dimethylpyrimidine - Chem-Impex. Source: chemimpex.com. URL: https://www.chemimpex.com/[2] Synthetic Profiles To Different Thiadiazolopyrimidines. Source: tandfonline.com. URL: https://www.tandfonline.com/[3] 5-Fluoro-2,6-dimethylpyrimidin-4-amine | 1472019-35-4. Source: benchchem.com. URL: https://www.benchchem.com/[4] THAT ARALILULUKUUTU - Googleapis.com. Source: googleapis.com. URL:https://patentimages.storage.googleapis.com/
Sources
Navigating the N-Alkylation of 4-Amino-2,6-dimethylpyrimidine: A Guide for Synthetic Chemists
The N-alkylation of 4-amino-2,6-dimethylpyrimidine is a cornerstone transformation in medicinal chemistry, unlocking a diverse array of molecular scaffolds with significant therapeutic potential. This guide provides an in-depth exploration of established protocols, offering not just step-by-step instructions but also the underlying chemical principles to empower researchers in their synthetic endeavors.
The Challenge of Regioselectivity
The primary hurdle in the N-alkylation of aminopyrimidines is controlling regioselectivity. The 4-amino-2,6-dimethylpyrimidine scaffold presents multiple nucleophilic nitrogen atoms: the exocyclic amino group (at the C4 position) and the endocyclic ring nitrogens. Direct alkylation often leads to a mixture of N-alkylated and ring-alkylated products, complicating purification and reducing the yield of the desired isomer.[1] This guide focuses on methodologies that favor selective alkylation at the exocyclic amino group.
Key Protocols for Selective N-Alkylation
Three principal strategies have proven effective for the selective N-alkylation of 4-amino-2,6-dimethylpyrimidine: Reductive Amination, Palladium-Catalyzed Buchwald-Hartwig Amination, and Direct Alkylation under controlled conditions.
Reductive Amination: A Classic and Reliable Approach
Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds.[2][3][4] This two-step, one-pot process involves the initial formation of an imine intermediate between the aminopyrimidine and an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine.[2][3]
Mechanism Insight: The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the C=N double bond of the imine. A reducing agent, typically a hydride source, then selectively reduces the imine to the amine.[5] The choice of a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) is crucial as they do not readily reduce the starting aldehyde or ketone.[3]
Materials:
-
4-amino-2,6-dimethylpyrimidine
-
Aldehyde or ketone (1.1 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 - 2.0 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
To a round-bottom flask, add 4-amino-2,6-dimethylpyrimidine (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv).
-
Dissolve the reactants in anhydrous DCM or DCE.
-
Add a catalytic amount of glacial acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equiv) in the reaction solvent.
-
Slowly add the reducing agent slurry to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for Reductive Amination.
Buchwald-Hartwig Amination: A Powerful Cross-Coupling Method
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[6] While typically used for N-arylation, it can be adapted for N-alkylation, particularly with alkyl halides that are prone to elimination under other conditions. This method offers excellent functional group tolerance and generally proceeds with high regioselectivity for the exocyclic amino group.[6][7][8][9]
Mechanism Insight: The catalytic cycle involves the oxidative addition of the alkyl halide to a Pd(0) complex, followed by coordination of the aminopyrimidine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the N-alkylated product and regenerates the Pd(0) catalyst.[6] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[10]
Materials:
-
4-amino-2,6-dimethylpyrimidine
-
Alkyl bromide or iodide (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-10 mol%)[8]
-
Base (e.g., Sodium tert-butoxide, Cesium carbonate, 1.5 - 2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a dry Schlenk tube, add 4-amino-2,6-dimethylpyrimidine (1.0 equiv), the palladium catalyst, and the phosphine ligand.
-
Add the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent, followed by the alkyl halide (1.1 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
Direct Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is the most classical approach but often suffers from a lack of regioselectivity and over-alkylation.[1] However, with careful control of reaction conditions, it can be a viable and straightforward method. The use of a suitable base and solvent system is paramount to favor alkylation on the less basic exocyclic amino group.
Causality Behind Experimental Choices: The choice of a non-polar, aprotic solvent can minimize the solvation of the endocyclic nitrogens, thereby reducing their nucleophilicity relative to the exocyclic amino group. A hindered or mild base can also help to selectively deprotonate the exocyclic amine.
Materials:
-
4-amino-2,6-dimethylpyrimidine
-
Alkyl halide (e.g., iodide or bromide) (1.0 - 1.2 equivalents)
-
Base (e.g., Potassium carbonate, Sodium hydride)
-
Solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
Procedure:
-
To a round-bottom flask, add 4-amino-2,6-dimethylpyrimidine (1.0 equiv) and the base (1.2 equiv).
-
Add the anhydrous solvent and stir the mixture.
-
Slowly add the alkyl halide (1.0 equiv) to the suspension at room temperature.
-
The reaction may be heated to increase the rate, but this can also lead to more side products. Monitor the reaction closely by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Comparative Analysis of Protocols
| Protocol | Advantages | Disadvantages | Key Considerations |
| Reductive Amination | High regioselectivity for the exocyclic amine.[1] Mild reaction conditions.[2] Avoids over-alkylation.[3] | Requires an aldehyde or ketone as the alkyl source. | Choice of a mild reducing agent is critical. |
| Buchwald-Hartwig Amination | Excellent functional group tolerance.[6][9] High yields and regioselectivity.[7][11] Broad substrate scope.[8] | Requires expensive palladium catalysts and ligands. Sensitive to air and moisture. | Careful selection of ligand and base is crucial for success. |
| Direct Alkylation | Simple and cost-effective. | Prone to lack of regioselectivity and over-alkylation.[1] May require careful optimization of reaction conditions. | Choice of base and solvent is critical to control selectivity. |
Troubleshooting and Validation
Low Yield:
-
All Methods: Ensure all reagents and solvents are anhydrous. Check the purity of the starting materials.
-
Reductive Amination: The imine formation may be slow. Consider increasing the reaction time or the amount of acid catalyst.
-
Buchwald-Hartwig: The catalyst may be deactivated. Ensure the reaction is performed under a strict inert atmosphere. The ligand may not be optimal for the specific substrate.
-
Direct Alkylation: The base may not be strong enough, or the reaction temperature may be too low.
Poor Regioselectivity:
-
Direct Alkylation: This is the most common issue. Try using a more hindered base or a less polar solvent. Lowering the reaction temperature can also improve selectivity.
Over-alkylation:
-
Direct Alkylation: Use a stoichiometric amount of the alkylating agent or a slight excess of the aminopyrimidine.
Validation: The structure of the N-alkylated product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity can be definitively established by 2D NMR techniques such as HMBC.
Conclusion
The selective N-alkylation of 4-amino-2,6-dimethylpyrimidine is a critical transformation for the synthesis of novel bioactive molecules. While direct alkylation presents challenges in regioselectivity, methods such as reductive amination and Buchwald-Hartwig amination offer reliable and high-yielding alternatives. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can successfully synthesize the desired N-alkylated pyrimidine derivatives for their drug discovery and development programs.
References
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ResearchGate. N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines (4a-e). Accessed February 27, 2026. [Link]
-
Powers, D. C., et al. N-Amino Pyridinium Salts in Organic Synthesis. PMC, National Institutes of Health. Accessed February 27, 2026. [Link]
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Wikipedia. Buchwald–Hartwig amination. Accessed February 27, 2026. [Link]
- Roychowdhury, P., Waheed, S., Sengupta, U., et al. Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. 2023.
- Snieckus, V., & Demchuk, O. M. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Synfacts, 2006, 4, 321.
-
ResearchGate. Sodium Hydroxide Catalyzed N-Alkylation of (Hetero) Aromatic Primary Amines and N-1,C-5-Dialkylation of 4-Phenyl-2-aminothiazoles with Benzyl Alcohols. Accessed February 27, 2026. [Link]
- Bacsa, I., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2018, 14, 1034-1040.
- Al-Masoudi, N. A., et al. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 2011, 16(1), 756-765.
-
ResearchGate. DC/N‐alkylation of aminopyrimidines with isolated yields given in parentheses. Accessed February 27, 2026. [Link]
-
Wikipedia. Reductive amination. Accessed February 27, 2026. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Accessed February 27, 2026. [Link]
- Rodríguez, H., et al. Alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method. Molecules, 2001, 6(8), 663-670.
- Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. 2017.
-
Indian Academy of Sciences. Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Accessed February 27, 2026. [Link]
-
PubMed. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Accessed February 27, 2026. [Link]
- Barrow, J. C., et al. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 2021, 58(3), 728-737.
-
Wiley Online Library. Synthesis of N-Alkyl Amino Acids. Accessed February 27, 2026. [Link]
-
Taylor & Francis Online. Reductive amination – Knowledge and References. Accessed February 27, 2026. [Link]
- Senthamarai, T., et al. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 2020, 13(12), 3110-3115.
-
Chemistry Steps. Reductive Amination. Accessed February 27, 2026. [Link]
-
Sci-Hub. Studies on the structure of 1‐Alkyl‐4‐amino‐6‐methylpyrimidinium Iodides. Accessed February 27, 2026. [Link]
-
European Science Methodical Journal. Reactions of 2-AMINO-6-METHYLPYRIMIDINONES-4 with ALKYL HALIDES C4-C9. Accessed February 27, 2026. [Link]
- Google Patents. CN105646373A - Preparation method of 4-amino-2,6-dimethoxypyrimidine. Accessed February 27, 2026.
-
ResearchGate. Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Accessed February 27, 2026. [Link]
- Maekawa, H., et al. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science Advances, 2025, 11(47), eadj8868.
- Sun, S.-Z., et al. Enantioselective Deaminative Alkylation of Amino Acid Derivatives with Unactivated Olefins. Journal of the American Chemical Society, 2022, 144(3), 1130-1137.
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Synthesis of Novel Heterocyclic Compounds from 2,6-Dimethylpyrimidin-4-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility of 2,6-Dimethylpyrimidin-4-amine in Heterocyclic Synthesis
2,6-Dimethylpyrimidin-4-amine is a readily accessible and highly versatile scaffold for the synthesis of a diverse array of novel heterocyclic compounds. Its inherent chemical functionalities, including the nucleophilic amino group and the reactive pyrimidine ring, provide multiple avenues for elaboration and cyclization. This guide provides detailed application notes and protocols for the synthesis of several classes of fused and substituted heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities. The protocols outlined herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
The strategic importance of the pyrimidine core is well-established, as it is a fundamental component of nucleobases and numerous pharmaceuticals.[1] By utilizing 2,6-dimethylpyrimidin-4-amine as a starting material, chemists can access unique chemical space and develop novel molecular architectures with potential therapeutic applications. This document details several key synthetic transformations, including multicomponent reactions for the construction of pyrimido[4,5-d]pyrimidines, the synthesis of triazolo[1,5-a]pyrimidines, the formation of Schiff bases as versatile intermediates, and functionalization via the Vilsmeier-Haack reaction.
Synthesis of Pyrimido[4,5-d]pyrimidines via Multicomponent Reactions
The fusion of a second pyrimidine ring onto the initial 2,6-dimethylpyrimidin-4-amine scaffold leads to the formation of pyrimido[4,5-d]pyrimidines, a class of compounds with a wide range of biological activities.[2] A highly efficient method for constructing this fused system is through a one-pot, three-component reaction, which aligns with the principles of green chemistry by minimizing waste and simplifying synthetic procedures.[3]
Mechanistic Rationale
The reaction proceeds through an initial Knoevenagel condensation between an aromatic aldehyde and an active methylene compound, such as barbituric acid or 2-thiobarbituric acid. This is followed by a Michael addition of the 2,6-dimethylpyrimidin-4-amine to the resulting arylidene intermediate. The final step involves an intramolecular cyclization with concomitant dehydration to afford the fused pyrimido[4,5-d]pyrimidine system. The choice of catalyst, often a Lewis or Brønsted acid, is crucial for promoting the condensation and cyclization steps.[2]
Caption: General workflow for the synthesis of pyrimido[4,5-d]pyrimidines.
Protocol: Synthesis of 5-Aryl-7,9-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones
This protocol describes a general procedure for the synthesis of pyrimido[4,5-d]pyrimidine derivatives using a multicomponent reaction.
Materials:
-
2,6-Dimethylpyrimidin-4-amine
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Barbituric acid
-
Glacial acetic acid (catalyst)
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
-
Thin-layer chromatography (TLC) supplies
-
Purification apparatus (e.g., filtration, recrystallization)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dimethylpyrimidin-4-amine (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and barbituric acid (1.0 mmol).
-
Add ethanol (20 mL) as the solvent, followed by a catalytic amount of glacial acetic acid (5-10 mol%).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of ethyl acetate and hexane as the eluent).
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and DMF, to afford the pure pyrimido[4,5-d]pyrimidine derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Table 1: Reaction Parameters for Pyrimido[4,5-d]pyrimidine Synthesis
| Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Acetic Acid | Ethanol | 5 | 85 |
| 4-Chlorobenzaldehyde | Acetic Acid | Ethanol | 4.5 | 92 |
| 4-Methoxybenzaldehyde | Acetic Acid | Ethanol | 6 | 82 |
Synthesis of[4][5][6]Triazolo[1,5-a]pyrimidines
The synthesis of triazolopyrimidines represents another important transformation of aminopyrimidines, leading to a class of heterocycles with diverse pharmacological properties, including potential use as antimicrobial and anti-tubercular agents.[4][5] A common and effective method involves the conversion of the starting aminopyrimidine into a thiourea derivative, followed by oxidative cyclization.
Mechanistic Insights
The synthesis begins with the reaction of 2,6-dimethylpyrimidin-4-amine with an isothiocyanate to form the corresponding N-pyrimidinylthiourea. This intermediate is then subjected to oxidative cyclization. The mechanism of cyclization can vary depending on the reagents used. For instance, using an oxidizing agent like iodine in an alkaline medium promotes the formation of a disulfide intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide. Alternatively, acid-catalyzed cyclization can also be employed.
Caption: Synthetic workflow for[6][7][8]triazolo[1,5-a]pyrimidines.
Protocol: Synthesis of 5,7-Dimethyl-2-substituted-[4][5][6]triazolo[1,5-a]pyrimidines
This protocol provides a two-step procedure for the synthesis of substituted triazolopyrimidines.
Materials:
-
2,6-Dimethylpyrimidin-4-amine
-
Aryl or alkyl isothiocyanate (e.g., phenyl isothiocyanate)
-
Ethanol
-
Iodine
-
Potassium iodide
-
Sodium hydroxide
-
Standard laboratory glassware
Procedure:
Step 1: Synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N'-phenylthiourea
-
Dissolve 2,6-dimethylpyrimidin-4-amine (1.0 mmol) in ethanol (15 mL) in a 50 mL round-bottom flask.
-
Add phenyl isothiocyanate (1.0 mmol) to the solution and stir the mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, a solid precipitate of the thiourea derivative will form.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. This intermediate is often pure enough for the next step without further purification.
Step 2: Oxidative Cyclization to form 5,7-Dimethyl-2-phenylamino-[6][7][8]triazolo[1,5-a]pyrimidine
-
Suspend the N-(4,6-dimethylpyrimidin-2-yl)-N'-phenylthiourea (1.0 mmol) in an alkaline ethanolic solution of iodine. Prepare this solution by dissolving iodine (1.2 mmol) and potassium iodide (2.4 mmol) in ethanol (20 mL), followed by the addition of 2M aqueous sodium hydroxide until the solution becomes pale yellow.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, pour the mixture into cold water (50 mL).
-
Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 5,7-dimethyl-2-phenylamino-[6][7][8]triazolo[1,5-a]pyrimidine.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Synthesis of Schiff Bases as Versatile Intermediates
Schiff bases derived from 2,6-dimethylpyrimidin-4-amine are valuable intermediates that can be further elaborated to a variety of heterocyclic systems. The formation of the imine bond introduces a new point of reactivity and can be a key step in the synthesis of more complex molecules.[9]
Rationale for Schiff Base Formation
The reaction involves the condensation of the primary amino group of 2,6-dimethylpyrimidin-4-amine with an aldehyde or ketone. This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate, which then dehydrates to form the stable imine (Schiff base).[9] These Schiff bases can then undergo various cyclization reactions, such as cycloadditions or reactions with other bifunctional reagents, to generate new heterocyclic rings.
Protocol: General Synthesis of Schiff Bases of 2,6-Dimethylpyrimidin-4-amine
This protocol outlines a general method for the synthesis of Schiff bases.
Materials:
-
2,6-Dimethylpyrimidin-4-amine
-
Aromatic or aliphatic aldehyde (e.g., benzaldehyde, thiophene-2-carboxaldehyde)
-
Ethanol or methanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware
Procedure:
-
Dissolve 2,6-dimethylpyrimidin-4-amine (1.0 mmol) in ethanol (15 mL) in a 50 mL round-bottom flask.
-
Add the desired aldehyde (1.0 mmol) to the solution, followed by a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion, allow the mixture to cool to room temperature. The Schiff base product will often precipitate from the solution.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol).
-
Confirm the structure of the synthesized Schiff base using spectroscopic methods (¹H NMR, ¹³C NMR, IR). A characteristic signal for the imine proton (-N=CH-) will be observed in the ¹H NMR spectrum, typically in the range of δ 8-9 ppm.
Table 2: Examples of Schiff Bases from 2,6-Dimethylpyrimidin-4-amine
| Aldehyde | Catalyst | Solvent | Reaction Time (h) | Product Structure |
| Benzaldehyde | Acetic Acid | Ethanol | 3 | N-benzylidene-2,6-dimethylpyrimidin-4-amine |
| Thiophene-2-carboxaldehyde | Acetic Acid | Methanol | 2.5 | 2,6-Dimethyl-N-(thiophen-2-ylmethylene)pyrimidin-4-amine[10] |
Functionalization via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[11] This reaction can be used to introduce a formyl group onto the pyrimidine ring of 2,6-dimethylpyrimidin-4-amine, creating a valuable handle for further synthetic transformations.
The Vilsmeier Reagent and Reaction Mechanism
The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[12] This electrophilic species then attacks the electron-rich pyrimidine ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during workup yields the corresponding aldehyde.
Safety Precaution: The Vilsmeier reagent is highly reactive, moisture-sensitive, and thermally unstable.[7] All manipulations should be performed in a well-ventilated fume hood under anhydrous conditions. Unreacted Vilsmeier reagent must be quenched carefully with a cooled solution of sodium bicarbonate.[6]
Caption: Key steps in the Vilsmeier-Haack formylation.
Protocol: Formylation of 2,6-Dimethylpyrimidin-4-amine
This protocol describes the formylation of the pyrimidine ring.
Materials:
-
2,6-Dimethylpyrimidin-4-amine
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Ice bath
-
Standard laboratory glassware under an inert atmosphere
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of anhydrous DMF (3.0 equiv.) in anhydrous DCM (10 mL) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equiv.) dropwise to the cooled DMF solution with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add 2,6-dimethylpyrimidin-4-amine (1.0 equiv.) portion-wise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture back to 0 °C.
-
Quenching: Slowly and carefully pour the reaction mixture into a separate beaker containing a vigorously stirred, ice-cold saturated aqueous sodium bicarbonate solution. Be prepared for gas evolution (CO₂).
-
Continue stirring for 30 minutes, then extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the formylated pyrimidine derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Safety and Handling
-
2,6-Dimethylpyrimidin-4-amine: Causes skin and serious eye irritation. May cause respiratory irritation.[13][14][15] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.
-
Vilsmeier Reagent (and its precursors POCl₃ and DMF): Highly corrosive, toxic, and moisture-sensitive.[7] Reacts violently with water.[16] Handle with extreme caution in a fume hood, wearing appropriate PPE. Ensure all glassware is dry. For quenching procedures, always add the reagent to the quenching solution slowly and with cooling.[6]
References
-
2,6-Dimethyl-4-aminopyrimidine. PubChem. Available from: [Link]
-
El-Sayed, N. N. E., et al. "Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines." RSC advances 9.55 (2019): 32058-32083. Available from: [Link]
-
Hamama, W. S., et al. "Facile construction of substituted pyrimido[4,5-d]pyrimidones by transformation of enaminouracil." Molecules 17.5 (2012): 5698-5708. Available from: [Link]
-
El-Gazzar, A. B. A., et al. "Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties." Molecules 29.16 (2024): 3749. Available from: [Link]
-
Sahrapeyma, S., et al. "One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst." Iranian Journal of Catalysis 14.3 (2024): 267-275. Available from: [Link]
-
Gould–Jacobs reaction. In Wikipedia. Available from: [Link]
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Patel, J. K., et al. "A green one-pot synthetic protocol of hexahydropyrimido[4,5-d] pyrimidin-4(1H)-one derivatives: molecular docking, ADMET, anticancer and antimicrobial studies." Journal of the Iranian Chemical Society 19.10 (2022): 4165-4183. Available from: [Link]
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Vilsmeier–Haack reaction. In Wikipedia. Available from: [Link]
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Vilsmeier-Haack Reaction. J&K Scientific LLC, 2025. Available from: [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]
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Fadda, A. A., et al. "Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives." Synthetic Communications 38.24 (2008): 4352-4367. Available from: [Link]
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Mumtaz, A., et al. "Synthesis, Characterization and Biological Evaluation of Schiff Base (N-4-(thiophene-2-yl-methyleneamino)-2,6-dimethylpyrimidine-4-yl)benzenesulfonamide and its Complexes with Cu(II), Ni(II), Co(II), Fe(II), Mn(II), Zn(II) Ions." Journal of the Chemical Society of Pakistan 42.1 (2020). Available from: [Link]
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New Ways Around Hazardous Reagent Chemistry. Pharmaceutical Technology, 2020. Available from: [Link]
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Al-Masoudi, W. A. "Synthesis and Characterization of New Heterocyclic Compounds Derived from 2-Aminopyrimidine." Journal of Basrah Researches (Sciences) 46.1 (2020). Available from: [Link]
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Dave, R. "Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters." ResearchGate, 2014. Available from: [Link]
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A New Approach to 7-Amino-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitriles. MDPI, 2020. Available from: [Link]
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Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage. Available from: [Link]
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Szymańska, E., et al. "Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives." Molecules 25.15 (2020): 3558. Available from: [Link]
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Szymańska, E., et al. "Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives." Molecules 25.15 (2020): 3558. Available from: [Link]
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Al-Ghorbani, M., et al. "Synthesis of 5,7-dimethyl-[6][7][8]triazolo[1,5-a]pyrimidine-2-thiol and derivatives via (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide." Journal of Saudi Chemical Society 19.3 (2015): 269-274. Available from: [Link]
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Yang, G. F., and Z. M. Liu. "Synthesis of 5,7-Dimethyl-2-(5-Substituted-l,3,4-Oxadiazole-2-yl)-Methylenethio-1,2,4-Triazolo[1,5-a]Pyrimidines as Potential Fungicides." Chinese Chemical Letters 12.11 (2001): 955-958. Available from: [Link]
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Szymańska, E., et al. "Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives." Molecules 25.15 (2020): 3558. Available from: [Link]
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Zhang, J., et al. "Synthesis and biological activity of 5,7-dimethyl-1,2,4-triazolo[1,5-a] pyrimidine-2-oxoacetohydrazone derivatives." ResearchGate, 2008. Available from: [Link]
-
Sakhare, D. T. "Synthesis, Characterization and Biological Activity of New Pyrimidine Schiff Base and Its Cu(II), Ni(II) Complexes." Asian Journal of Chemical Sciences 15.1 (2025): 23-33. Available from: [Link]
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REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 2021. Available from: [Link]
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Wujec, M., et al. "Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities." International Journal of Molecular Sciences 25.3 (2024): 1849. Available from: [Link]
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1,2,4-Triazolo[1,5-a]pyridine synthesis. Organic Chemistry Portal. Available from: [Link]
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Popiołek, Ł., et al. "Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes." Molecules 27.22 (2022): 8003. Available from: [Link]
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Gomaa, M. A. M., et al. "Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles." Polycyclic Aromatic Compounds (2025): 1-13. Available from: [Link]
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Application Notes and Protocols for 4-amino-2,6-dimethylpyrimidine as a Corrosion Inhibitor
Introduction: A New Frontier in Corrosion Inhibition
Corrosion is a pervasive challenge across numerous industries, leading to significant economic losses and safety concerns. The use of organic inhibitors is a primary strategy to mitigate corrosion, particularly for mild steel in acidic and neutral environments. Among the promising candidates, pyrimidine derivatives have garnered attention due to their inherent electronic properties and environmental considerations. This document provides a detailed technical guide on the application of 4-amino-2,6-dimethylpyrimidine (ADMP) as a corrosion inhibitor, intended for researchers, scientists, and professionals in materials science and chemical engineering.
4-Amino-2,6-dimethylpyrimidine is a heterocyclic organic compound containing nitrogen atoms and a pyrimidine ring, which are key features for effective corrosion inhibition. The lone pair of electrons on the nitrogen atoms and the π-electrons of the pyrimidine ring facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents. This guide will delve into the mechanism of action of ADMP, provide detailed protocols for its evaluation, and present a summary of its performance data.
Mechanism of Corrosion Inhibition by 4-amino-2,6-dimethylpyrimidine
The efficacy of 4-amino-2,6-dimethylpyrimidine as a corrosion inhibitor stems from its ability to adsorb onto the metal surface, thereby blocking the active sites for corrosion. This adsorption process is influenced by the electronic structure of the ADMP molecule, the nature of the metal surface, and the composition of the corrosive medium.
The inhibition mechanism can be described as follows:
-
Adsorption: In aqueous solutions, the ADMP molecule can exist in a protonated or neutral form. The protonated form can be electrostatically attracted to the negatively charged metal surface (due to the adsorption of anions from the corrosive medium), a process known as physisorption. The neutral molecule can adsorb onto the metal surface via a chemisorption process, which involves the sharing of electrons between the nitrogen atoms and the vacant d-orbitals of the iron atoms on the metal surface.
-
Protective Film Formation: The adsorbed ADMP molecules form a protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment and hindering the diffusion of corrosive species (such as H+ and Cl- ions) to the metal surface.
-
Mixed-Type Inhibition: Electrochemical studies have shown that ADMP acts as a mixed-type inhibitor. This means that it affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. By suppressing both reactions, ADMP effectively reduces the overall corrosion rate.
The adsorption of ADMP on the metal surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the surface.
Caption: Corrosion inhibition mechanism of ADMP on a mild steel surface.
Experimental Protocols for Evaluating Corrosion Inhibition Performance
To assess the effectiveness of 4-amino-2,6-dimethylpyrimidine as a corrosion inhibitor, a combination of electrochemical, gravimetric, and surface analysis techniques should be employed. The following protocols provide detailed, step-by-step methodologies for these key experiments.
Weight Loss (Gravimetric) Method
This is a simple and straightforward method to determine the corrosion rate and inhibition efficiency.
Protocol:
-
Specimen Preparation:
-
Cut mild steel coupons into suitable dimensions (e.g., 2.5 cm x 2.0 cm x 0.025 cm).
-
Mechanically polish the coupons with a series of emery papers of increasing grit size (e.g., 400, 600, 800, 1000, 1200 grit) to achieve a smooth, mirror-like surface.
-
Degrease the polished coupons with acetone, rinse with distilled water, and dry in a desiccator.
-
Accurately weigh each coupon using an analytical balance (to four decimal places) and record the initial weight (Winitial).
-
-
Solution Preparation:
-
Prepare the corrosive medium (e.g., 1 M HCl or 0.5 M H2SO4) by diluting the concentrated acid with distilled water.
-
Prepare a series of inhibitor solutions by dissolving different concentrations of ADMP (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mM) in the corrosive medium.
-
-
Immersion Test:
-
Immerse the pre-weighed coupons in the corrosive solutions (with and without the inhibitor) for a specific period (e.g., 6, 12, 24 hours) at a constant temperature (e.g., 25, 35, 45 °C).
-
Ensure that the coupons are fully submerged and that there is sufficient volume of the solution (e.g., 100 mL per coupon).
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Rinse the coupons with distilled water and clean them with a cleaning solution (e.g., a solution containing 20% NaOH and 2% zinc dust) to remove any corrosion products.
-
Rinse again with distilled water, dry, and re-weigh the coupons to obtain the final weight (Wfinal).
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × ρ) where:
-
K = 8.76 × 104 (a constant)
-
ΔW = Weight loss (Winitial - Wfinal) in grams
-
A = Surface area of the coupon in cm2
-
T = Immersion time in hours
-
ρ = Density of mild steel (approx. 7.85 g/cm3)
-
-
Inhibition Efficiency (IE%): IE% = [(CRblank - CRinhibitor) / CRblank] × 100 where:
-
CRblank = Corrosion rate in the absence of the inhibitor
-
CRinhibitor = Corrosion rate in the presence of the inhibitor
-
-
Caption: Workflow for the weight loss (gravimetric) method.
Electrochemical Methods
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. A standard three-electrode electrochemical cell is used, consisting of a working electrode (mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
a) Potentiodynamic Polarization (PDP)
This technique provides information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes (βa and βc).
Protocol:
-
Electrode Preparation:
-
Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area (e.g., 1 cm2) exposed.
-
Polish the exposed surface as described in the weight loss method.
-
-
Experimental Setup:
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Fill the cell with the corrosive solution (with or without ADMP).
-
Allow the system to stabilize for a certain period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).
-
-
Polarization Scan:
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV relative to the OCP) at a slow scan rate (e.g., 0.5-1.0 mV/s).
-
-
Data Analysis:
-
Plot the polarization curve (log |i| vs. E).
-
Determine Ecorr and icorr from the intersection of the anodic and cathodic Tafel slopes.
-
Calculate the inhibition efficiency: IE% = [(icorr,blank - icorr,inhibitor) / icorr,blank] × 100 where:
-
icorr,blank = Corrosion current density in the absence of the inhibitor
-
icorr,inhibitor = Corrosion current density in the presence of the inhibitor
-
-
b) Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides information about the charge transfer resistance (Rct) and the double-layer capacitance (Cdl) at the metal/solution interface.
Protocol:
-
Experimental Setup:
-
Use the same three-electrode cell setup as for PDP.
-
Allow the system to stabilize at the OCP.
-
-
Impedance Measurement:
-
Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
-
Data Analysis:
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to obtain the values of Rct and Cdl.
-
Calculate the inhibition efficiency: IE% = [(Rct,inhibitor - Rct,blank) / Rct,inhibitor] × 100 where:
-
Rct,blank = Charge transfer resistance in the absence of the inhibitor
-
Rct,inhibitor = Charge transfer resistance in the presence of the inhibitor
-
-
Caption: Workflow for electrochemical evaluation methods (PDP and EIS).
Surface Analysis Techniques
These techniques provide visual and chemical information about the protective film formed on the metal surface.
a) Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology of the mild steel coupons before and after immersion in the corrosive solutions.
Protocol:
-
Sample Preparation:
-
Use the mild steel coupons from the weight loss experiments (or prepare fresh ones).
-
Ensure the samples are clean and dry.
-
-
Imaging:
-
Mount the samples on the SEM stub.
-
Acquire images of the surface at different magnifications to observe the extent of corrosion and the nature of the protective film.
-
b) Atomic Force Microscopy (AFM)
AFM provides high-resolution 3D images of the surface topography and can be used to assess the smoothness of the surface after inhibition.
Protocol:
-
Sample Preparation:
-
Similar to SEM, use clean and dry mild steel coupons.
-
-
Imaging:
-
Scan the surface with the AFM tip to generate a topographical map.
-
Analyze the surface roughness parameters.
-
c) Fourier-Transform Infrared Spectroscopy (FT-IR)
FT-IR is used to identify the functional groups of the inhibitor adsorbed on the metal surface, confirming the formation of a protective film.
Protocol:
-
Sample Preparation:
-
After immersion in the inhibitor solution, carefully remove the mild steel coupon and dry it without disturbing the adsorbed film.
-
Scrape off the surface film for analysis or use an attenuated total reflectance (ATR) accessory for direct analysis of the surface.
-
-
Spectral Acquisition:
-
Record the FT-IR spectrum of the adsorbed film and compare it with the spectrum of pure ADMP.
-
d) UV-Visible Spectroscopy
UV-Visible spectroscopy can be used to confirm the formation of a complex between the inhibitor and the metal ions in the solution, providing insights into the inhibition mechanism.
Protocol:
-
Solution Analysis:
-
Analyze the corrosive solution after the immersion of the mild steel coupon in the presence of the inhibitor.
-
Record the UV-Visible spectrum and look for shifts in the absorption bands, which may indicate the formation of a metal-inhibitor complex.
-
Performance Data of 4-amino-2,6-dimethylpyrimidine
The following tables summarize the performance data of ADMP as a corrosion inhibitor for mild steel in different corrosive media, based on published literature.
Table 1: Inhibition Efficiency of ADMP on Mild Steel in 0.5 M H2SO4 at 298 K [1]
| ADMP Concentration (M) | Inhibition Efficiency (IE%) from PDP | Inhibition Efficiency (IE%) from EIS |
| 1 x 10-4 | 53.21 | 55.43 |
| 5 x 10-4 | 68.45 | 70.12 |
| 1 x 10-3 | 79.88 | 81.25 |
| 5 x 10-3 | 85.12 | 86.34 |
| 1 x 10-2 | 87.01 | 88.97 |
Table 2: Potentiodynamic Polarization Parameters for Mild Steel in 0.5 M H2SO4 with and without ADMP at 298 K [1]
| Inhibitor Concentration (M) | Ecorr (mV vs SCE) | icorr (µA/cm2) | βa (mV/dec) | βc (mV/dec) |
| Blank | -485 | 325.6 | 75 | -135 |
| 1 x 10-4 | -492 | 152.3 | 70 | -128 |
| 5 x 10-4 | -495 | 102.7 | 68 | -125 |
| 1 x 10-3 | -498 | 65.5 | 65 | -122 |
| 5 x 10-3 | -501 | 48.4 | 62 | -120 |
| 1 x 10-2 | -501 | 42.3 | 60 | -118 |
Table 3: Electrochemical Impedance Spectroscopy Parameters for Mild Steel in 0.5 M H2SO4 with and without ADMP at 298 K [1]
| Inhibitor Concentration (M) | Rct (Ω cm2) | Cdl (µF/cm2) |
| Blank | 45.8 | 185.6 |
| 1 x 10-4 | 102.8 | 120.3 |
| 5 x 10-4 | 153.5 | 98.7 |
| 1 x 10-3 | 245.1 | 75.4 |
| 5 x 10-3 | 338.9 | 62.1 |
| 1 x 10-2 | 415.2 | 55.8 |
Conclusion and Future Perspectives
4-amino-2,6-dimethylpyrimidine has demonstrated significant potential as an effective corrosion inhibitor for mild steel in both acidic and neutral environments. Its mixed-type inhibition mechanism, coupled with its ability to form a stable protective film on the metal surface, makes it a promising candidate for various industrial applications.
The detailed protocols provided in this guide offer a comprehensive framework for the systematic evaluation of ADMP and other potential corrosion inhibitors. By combining electrochemical, gravimetric, and surface analysis techniques, researchers can gain a thorough understanding of the inhibitor's performance and mechanism of action.
Future research should focus on optimizing the inhibitor formulation, exploring its performance under a wider range of industrial conditions (e.g., high temperatures and pressures), and investigating its long-term stability and environmental impact. The development of synergistic inhibitor formulations, potentially combining ADMP with other compounds, could further enhance its protective capabilities.
References
-
Hanoon, M., Zinad, D. S., Resen, A. M., & Al-Amiery, A. A. (2020). Gravimetrical and surface morphology studies of corrosion inhibition effects of a 4-aminoantipyrine derivative on mild steel in a corrosive solution. International Journal of Corrosion and Scale Inhibition, 9(3), 953-966. [Link]
-
Benarioua, M., et al. (2020). Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium. RSC Advances, 10(41), 24456-24470. [Link]
-
Baby, N., & Subhashini, S. (2017). Surface Characterization Studies of 2-Amino 4, 6-Dimethyl Pyrimidine (ADMP) in Neutral Chloride Medium. International Journal of Innovative Research in Science, Engineering and Technology, 6(6), 10752-10760. [Link]
-
Al-Amiery, A. A., et al. (2013). Inhibition Effects of a Synthesized Novel 4-Aminoantipyrine Derivative on the Corrosion of Mild Steel in Hydrochloric Acid Solution together with Quantum Chemical Studies. Molecules, 18(6), 6431-6446. [Link]
-
Ouchenane, S., et al. (2021). Experimental and Theoretical Studies of the Corrosion Inhibition Properties of 2 Amino, 4–6-Dimethylpyrimidine for Mild Steel in 0.5 M H2SO4. Chemistry Africa, 4(3), 621-633. [Link]
-
Verma, C., et al. (2023). Pyrimidine derivatives as efficient anticorrosive agents for acid corrosion of mild steel: Electrochemical and computational validation. Arabian Journal of Chemistry, 16(12), 105342. [Link]
Sources
"scale-up synthesis of 4-amino-2,6-dimethylpyrimidine"
Executive Summary
This application note details the scale-up protocol for 4-amino-2,6-dimethylpyrimidine (CAS: 461-98-3), a critical heterocyclic intermediate used in the synthesis of sulfonamide antibiotics (e.g., sulfisomidine) and agricultural chemicals.
While historical methods rely on the stoichiometric condensation of acetamidine with ethyl acetoacetate or the ammonolysis of 4-chloro-2,6-dimethylpyrimidine, these routes suffer from poor atom economy and the generation of hazardous phosphate waste. This guide prioritizes the Base-Catalyzed Cyclotrimerization of Acetonitrile , a highly atom-economical route (100% atom efficiency theoretical) that utilizes commodity starting materials. We present a modernized protocol using catalytic potassium tert-butoxide (KOt-Bu), offering superior safety and throughput compared to traditional stoichiometric sodium metal reductions.
Retrosynthetic Analysis & Route Selection
The target molecule, 4-amino-2,6-dimethylpyrimidine (1 ), can be disconnected via three primary pathways.
-
Route A (Recommended): Self-condensation (trimerization) of acetonitrile.
-
Pros: Single raw material, high atom economy, low waste.
-
Cons: Requires strong base, careful exotherm control.[1]
-
-
Route B (Traditional): Condensation of acetamidine with ethyl acetoacetate followed by functional group interconversion.
-
Route C (Industrial Variant): Reaction of 3-aminocrotononitrile (acetonitrile dimer) with acetamidine.
-
Pros: Controlled step-wise ring formation.
-
Cons: 3-aminocrotononitrile is unstable and toxic; usually generated in situ.
-
Decision: This protocol focuses on Route A using a catalytic base system, optimized for kilogram-scale production.
Reaction Scheme
Caption: Atom-economical trimerization pathway. Three moles of acetonitrile condense to form one mole of pyrimidine product.
Process Safety Assessment (Critical)
| Hazard Class | Specific Risk | Mitigation Strategy |
| Chemical | Acetonitrile: Flammable (FP 2°C), Toxic (metabolizes to cyanide). | Work in a well-ventilated fume hood. Monitor HCN levels if acidification occurs. |
| Chemical | KOt-Bu: Corrosive, moisture-sensitive, pyrophoric potential. | Handle under inert atmosphere (N |
| Process | Exotherm: The dimerization step is exothermic. | Controlled heating ramps. Active cooling jacket availability is mandatory. |
| Physical | Pressure: Acetonitrile BP is 82°C; reaction requires >100°C. | Use a rated pressure reactor (autoclave) or high-boiling co-solvent (e.g., Toluene) if operating at atmospheric pressure. |
Detailed Protocol: Catalytic Trimerization
Scale: 1.0 kg Input (Acetonitrile) Expected Yield: 65–75% (approx. 650–750 g) Purity: >98% (HPLC)
Equipment Preparation
-
Reactor: 5L Stainless Steel Autoclave (rated to 20 bar) or thick-walled glass pressure reactor (for lower scales).
-
Note: If pressure equipment is unavailable, the reaction can be run in refluxing toluene, but reaction times will increase significantly.
-
-
Agitation: Overhead mechanical stirrer (anchor impeller preferred for slurry handling).
-
Atmosphere: Dry Nitrogen or Argon line.
Reagents & Stoichiometry
| Reagent | Role | Mass/Vol | Moles | Eq. |
| Acetonitrile | Reactant/Solvent | 1000 g (1.27 L) | 24.36 | 1.0 (Basis) |
| Potassium tert-butoxide | Catalyst | 136 g | 1.21 | 0.05 (5 mol%) |
| Methanol | Quench | 500 mL | - | - |
| Water | Anti-solvent | 2.0 L | - | - |
Note: Sodium hydride (NaH) or Sodium methoxide (NaOMe) can be used, but KOt-Bu often provides faster kinetics due to higher basicity and solubility.
Step-by-Step Procedure
Step 1: Inerting and Charging
-
Purge the reactor with N
for 15 minutes to remove moisture (critical for catalyst activity). -
Charge Acetonitrile (1000 g) into the reactor.
-
Start agitation (200 RPM).
-
Add KOt-Bu (136 g) in portions to avoid a sudden temperature spike. The solution may turn yellow/orange.
Step 2: Reaction (Cyclotrimerization)
-
Seal the reactor.
-
Heat the mixture to 120°C .
-
Pressure Note: Internal pressure will rise to approx. 3–5 bar (vapor pressure of MeCN + ammonia byproduct).
-
-
Maintain temperature at 120–130°C for 8–12 hours .
-
Monitoring: Reaction progress can be monitored by HPLC (C18 column, MeCN/H2O). Look for the disappearance of the intermediate dimer (3-aminocrotononitrile) and growth of the pyrimidine peak.
-
Step 3: Quench and Isolation
-
Cool the reactor to 40°C .
-
Vent the reactor carefully to a scrubber (ammonia gas may be released).
-
Add Methanol (500 mL) to solubilize the thick slurry and quench any residual base.
-
Transfer the mixture to a crystallization vessel containing Water (2.0 L) under vigorous stirring. The product will precipitate as a white to off-white solid.
-
Adjust pH to ~7–8 with dilute HCl if necessary (to neutralize residual alkoxide).
-
Cool to 0–5°C and age for 2 hours to maximize yield.
Step 4: Filtration and Drying
-
Filter the solid using a Büchner funnel or centrifuge.
-
Wash the cake with cold water (2 x 500 mL) to remove potassium salts and color impurities.
-
Dry in a vacuum oven at 60°C for 12 hours.
Purification & Characterization
For pharmaceutical grade applications, the crude material often requires recrystallization.
Recrystallization Protocol:
-
Dissolve crude solid in boiling Toluene (approx. 5-7 mL per gram of solid) or Ethanol .
-
Note: Toluene is preferred for removing polar impurities; Ethanol is greener but may co-solubilize salts.
-
-
Hot filter to remove insolubles (inorganic salts).
-
Allow to cool slowly to room temperature, then chill to 4°C.
-
Filter pure crystals.
Analytical Specifications:
-
Appearance: White crystalline powder.
-
Melting Point: 182–184°C (Lit. 182–183°C).
-
1H NMR (DMSO-d6, 400 MHz):
2.18 (s, 3H, C2-Me), 2.35 (s, 3H, C6-Me), 6.10 (s, 1H, C5-H), 6.60 (br s, 2H, NH ). -
Mass Spec (ESI): [M+H]+ = 124.1.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Wet Acetonitrile | Ensure MeCN water content is <0.05%. Moisture kills the alkoxide catalyst. |
| Dark/Tarred Product | Overheating (>150°C) | Reduce reaction temperature. High temps promote polymerization of the dimer. |
| Incomplete Reaction | Loss of Ammonia | Ensure reactor is sealed tight. Ammonia is a leaving group in the mechanism but its pressure helps equilibrium in closed systems. |
| Product is Yellow | Oligomer impurities | Recrystallize from Toluene with activated charcoal treatment. |
Process Workflow Diagram
Caption: Step-by-step workflow for the catalytic synthesis and purification.
References
-
Ronzio, A. R.; Cook, W. B. "4-Amino-2,6-dimethylpyrimidine". Organic Syntheses, 1944 , 24, 6.
-
Tao, X.; Liu, T.; Tao, H.; Qian, Y. "Selective cyclotrimerization of acetonitrile catalyzed by sodium-based alkali".[2] Journal of Molecular Catalysis A: Chemical, 2003 , 198(1-2), 29-35.
-
Lai, C.; Xi, C.; Chen, C. "Formation of 4-aminopyrimidines via the trimerization of nitriles using focused microwave heating". Journal of Combinatorial Chemistry, 2005 , 7(3), 483-489.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13021, 2-Amino-4,6-dimethyl pyrimidine". PubChem, 2023 .
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Amino-2,6-dimethylpyrimidine
Welcome to the technical support center for the synthesis of 4-amino-2,6-dimethylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this important heterocyclic compound. We will explore the prevalent synthesis route, address common experimental challenges through a detailed troubleshooting guide, and provide answers to frequently asked questions.
The most common and scalable method for synthesizing 4-amino-2,6-dimethylpyrimidine involves the condensation of a guanidine salt (such as guanidine hydrochloride or nitrate) with acetylacetone in an aqueous alkaline medium.[1][2] While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact the final yield and product quality. This guide provides field-proven insights to help you navigate these challenges effectively.
Core Synthesis Workflow
The overall process involves the base-mediated condensation of guanidine with acetylacetone, followed by workup and purification. Understanding this flow is the first step to effective troubleshooting.
Caption: General workflow for the synthesis and purification of 4-amino-2,6-dimethylpyrimidine.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each problem is analyzed to identify its root cause and provide actionable solutions.
Question 1: My reaction yield is consistently low (<70%). What are the most critical factors to investigate?
Answer: Low yield is a frequent challenge and typically points to suboptimal reaction conditions or reactant quality. The condensation of guanidine with a β-dicarbonyl compound like acetylacetone is a multi-step process involving addition and subsequent cyclization/dehydration. Each step has specific requirements that must be met.
Probable Causes & Solutions:
-
Incorrect Molar Ratios: The stoichiometry of the reactants is paramount. An excess of one reactant does not necessarily drive the reaction to completion and can complicate purification.
-
Insight: Studies have systematically optimized these ratios. A slight excess of the base and acetylacetone relative to the guanidine salt often proves beneficial.[2]
-
Action: Begin with a molar ratio of Base:Acetylacetone:Guanidine Nitrate of approximately 0.75:1.2:1.0. This has been shown to produce yields as high as 88.64%.[2]
-
-
Suboptimal Reaction Temperature & Time: Insufficient thermal energy can lead to incomplete conversion, while excessive heat can promote side reactions or degradation.
-
Insight: The reaction requires heating to overcome the activation energy for the cyclization and dehydration steps.[3]
-
Action: Maintain a reaction temperature of 95-100°C for approximately 2-3 hours.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid prolonged heating.
-
-
Inefficient Base/pH Control: The base is not just a reactant but a crucial catalyst for the initial condensation steps. Its strength and concentration are key.
-
Insight: Common bases include sodium carbonate, potassium carbonate, and sodium hydroxide.[1][4] Carbonates are often preferred as they provide a sufficiently alkaline medium without being overly harsh, which could promote hydrolysis of the reactants or product. The gradual addition of the base can sometimes improve yields by maintaining better control over the reaction exotherm and pH.[1]
-
Action: Use sodium or potassium carbonate.[2][4] Ensure it is fully dissolved before adding other reactants to create a homogeneous reaction medium.
-
Troubleshooting Flowchart for Low Yield
Caption: A step-by-step diagnostic chart for troubleshooting low reaction yields.
Question 2: My crude product is highly colored and difficult to purify. What causes this and how can I obtain a clean, white product?
Answer: The formation of colored impurities often indicates side reactions, such as self-condensation of acetylacetone or other competing pathways.[5] Effective purification is key to isolating the desired product.
Probable Causes & Solutions:
-
Side Product Formation: Acetylacetone can undergo self-condensation under basic conditions. Furthermore, incomplete cyclization can leave linear intermediates in the crude mixture.[6]
-
Insight: Careful control over the order of addition and reaction temperature can minimize these side reactions.
-
Action: Add the acetylacetone slowly to the mixture of the guanidine salt and base. Maintain the optimal temperature (95-100°C) without overheating.
-
-
Ineffective Purification Method: The crude product will inevitably contain some unreacted starting materials and salts.
-
Insight: 4-amino-2,6-dimethylpyrimidine is a crystalline solid with good solubility in hot water or ethanol and poor solubility at colder temperatures, making recrystallization an ideal purification method.[5][7] An older but highly effective method is codistillation with purified kerosene, which yields a snow-white mass of crystals.[8]
-
Action Plan:
-
Initial Wash: After filtering the crude product, wash it thoroughly with a cold 25% brine solution to remove inorganic salts and water-soluble impurities.[1]
-
Decolorization: Dissolve the crude product in hot water (85-90°C) and treat with activated carbon for 15 minutes to adsorb colored impurities. Filter the hot solution to remove the carbon.[1]
-
Crystallization: Cool the clarified filtrate slowly to room temperature, then further cool in an ice bath (5-10°C) to maximize crystal formation. Filter the purified crystals and wash with a small amount of cold water.
-
Drying: Dry the final product thoroughly.
-
-
Question 3: I am unsure about the reaction mechanism. Can you provide a simplified overview?
Answer: Certainly. The reaction proceeds via a well-established condensation mechanism. Understanding the steps can help in diagnosing issues related to reactivity.
-
Deprotonation/Activation: The base deprotonates the guanidine salt to form free guanidine, a potent nucleophile.
-
Nucleophilic Attack: One of the amino groups of guanidine attacks one of the carbonyl carbons of acetylacetone.
-
Intramolecular Cyclization: A second nucleophilic attack occurs from the other amino group onto the remaining carbonyl carbon, forming a cyclic intermediate.
-
Dehydration: The cyclic intermediate eliminates two molecules of water (dehydration) to form the stable aromatic pyrimidine ring. This final step is often rate-limiting and is driven by heating.[9]
Frequently Asked Questions (FAQs)
Q1: What is the recommended experimental protocol for achieving a high yield? A1: Based on optimized conditions reported in the literature, the following protocol is recommended.[2]
| Parameter | Recommended Value | Rationale |
| Reactants | Guanidine Nitrate, Acetylacetone, Sodium Carbonate | Readily available and proven effective.[2] |
| Solvent | Water | Green, economical, and effective for this condensation.[1] |
| Molar Ratio | n(Na2CO3):n(acetylacetone):n(guanidine nitrate) = 0.75:1.2:1.0 | Stoichiometrically optimized for highest conversion.[2] |
| Temperature | 95°C | Provides sufficient energy for cyclization without promoting degradation.[2] |
| Time | 3 hours | Sufficient time for reaction completion as monitored by TLC.[2] |
Detailed Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add water, 0.05 mol of guanidine nitrate, and the corresponding molar amount of sodium carbonate.
-
Stir the mixture until all solids are dissolved.
-
Add the corresponding molar amount of acetylacetone to the solution.
-
Heat the slurry to 95°C and maintain this temperature with vigorous stirring for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature, which should result in the precipitation of the crude product.
-
Further cool the slurry in an ice bath (5-10°C) for 1 hour.
-
Filter the solid product and wash the filter cake with a cold 25% brine solution.[1]
-
Purify the crude product via recrystallization from hot water or ethanol, using activated carbon for decolorization if necessary.[1]
-
Dry the final white crystals in a vacuum oven. The expected yield of pure material should be above 85%.
Q2: Are there alternative synthesis routes for 4-amino-2,6-dimethylpyrimidine? A2: Yes, other methods exist, though they are often less direct or use more hazardous reagents. These include the trimerization of acetonitrile using a strong base like potassium methoxide, or the treatment of 4-chloro-2,6-dimethylpyrimidine with ammonia.[8] However, the condensation of acetylacetone and guanidine remains the most practical and high-yielding approach for laboratory and industrial scales.
Q3: How can I confirm the identity and purity of my final product? A3: Standard analytical techniques should be used for characterization:
-
Melting Point: The pure compound has a sharp melting point around 182-185°C.[8][10] A broad melting range indicates impurities.
-
NMR Spectroscopy (¹H NMR): In CDCl₃, you should observe a singlet for the aromatic proton (~6.33 ppm), a singlet for the six methyl protons (~2.25 ppm), and a broad singlet for the two amino protons (~5.36 ppm).[7]
-
FT-IR Spectroscopy: Look for characteristic peaks for N-H stretching of the amino group (around 3300-3400 cm⁻¹), aromatic C-H stretching (~3175 cm⁻¹), and N-H bending (~1633 cm⁻¹).[7]
-
Mass Spectrometry: The molecular ion peak (M+) should correspond to the molecular weight of 123.16 g/mol .[7]
Q4: What are the primary safety precautions for this synthesis? A4: Standard laboratory safety procedures should be followed.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle guanidine salts with care as they can be irritants.
-
Acetylacetone is flammable and an irritant; handle it in a well-ventilated fume hood.
-
The reaction involves heating; use appropriate heating mantles and ensure the apparatus is securely clamped.
References
-
R. A. Benkeser, R. G. D. Moore. 4-amino-2,6-dimethylpyrimidine. Organic Syntheses. Available at: [Link]
-
Ferris, J. P., & Hagan, W. J. (1986). Prebiotic Synthesis of Diaminopyrimidine and Thiocytosine. Origins of Life and Evolution of the Biosphere. Available at: [Link]
-
Mondal, T., & Bhowmik, P. K. (2023). Guanidine Hydrochloride Catalyzed One-Pot Multi-Component Synthesis of Pyrazolopyranopyrimidine. ResearchGate. Available at: [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Reaction involved in synthesis of pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2019). Synthesis of 2-Amino pyrimidinones. ResearchGate. Available at: [Link]
-
Movassaghi, M., & Hill, M. D. (2014). General and Rapid Pyrimidine Condensation by Addressing the Rate Limiting Aromatization. Organic Letters. Available at: [Link]
- CN111039876A - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine. Google Patents.
-
Disorders of pyrimidine metabolism. WikiLectures. Available at: [Link]
- CN105646373A - Preparation method of 4-amino-2,6-dimethoxypyrimidine. Google Patents.
-
Zhang, Z., et al. (2022). Synthesis of pyrimidines from dinitrogen and carbon. Oxford Academic. Available at: [Link]
-
Bhagat, S., et al. (2026). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. RSC Publishing. Available at: [Link]
-
Pyrimidine Metabolism Disorders. MSD Manual Professional Edition. Available at: [Link]
-
Das, S., et al. (2021). Guanidine hydrochloride (GuHCl)-catalysed microwave-mediated solvent- and metal-free synthesis of pyrimido[1,2-a]benzimidazole from aryl aldehyde and aryl methyl ketone. Green Chemistry. Available at: [Link]
-
El-Faham, A., et al. (2023). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Bentham Science. Available at: [Link]
-
Cyanomethine. Wikipedia. Available at: [Link]
- US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine. Google Patents.
-
Pyrimidine. Wikipedia. Available at: [Link]
-
Wang, Y., et al. (2018). Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). CABI Digital Library. Available at: [Link]
-
Al-Tel, T. H. (2026). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. ResearchGate. Available at: [Link]
-
Aft, H. (1963). An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. Iowa State University. Available at: [Link]
-
CN113514216A - Preparation method of 2-amino-4-6-dimethyl pyrimidine. Patsnap. Available at: [Link]
-
Qi, Y. (2013). Synthesis of 2-amino-4,6-dimethyl pyrimidine. Semantic Scholar. Available at: [Link]
-
Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. Chemistry Stack Exchange. Available at: [Link]
-
Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Available at: [Link]
-
2-Amino-4,6-dimethyl pyrimidine. PubChem. Available at: [Link]
-
Yang, X. W., et al. (2004). Preparation and the Standard Enthalpy of Formation of 2-Amino- 4,6-dimethoxypyrimidine and the Related Complexes of Copper. Zeitschrift für Naturforschung B. Available at: [Link]
Sources
- 1. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation method of 2-amino-4-6-dimethyl pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cyanomethine - Wikipedia [en.wikipedia.org]
Technical Support Center: 2,6-Dimethylpyrimidin-4-amine Stability & Degradation Guide
Welcome to the Advanced Applications Support Center. Subject: 2,6-Dimethylpyrimidin-4-amine (Synonyms: 4-Amino-2,6-dimethylpyrimidine; ADMP; Pyrimethanil Metabolite) Case ID: TCH-PYR-461 Status: Resolved / Reference Ready
Part 1: Executive Technical Overview
2,6-Dimethylpyrimidin-4-amine is a critical intermediate in the synthesis of sulfonamide pharmaceuticals and a primary metabolite of anilinopyrimidine fungicides (e.g., Pyrimethanil, Cyprodinil). While the pyrimidine ring confers significant thermal stability, the exocyclic amine and electron-rich system create specific vulnerabilities to photolytic rearrangement and N-oxidation .
This guide synthesizes mechanistic degradation pathways with practical troubleshooting protocols. It is designed to help you distinguish between artifactual degradation during analysis and genuine metabolic breakdown.
Part 2: Degradation Pathways & Mechanisms
Photolytic Degradation (The Primary Instability)
Mechanism: Unlike many aromatics that simply oxidize under light, 2,6-dimethylpyrimidin-4-amine undergoes a specific photo-isomerization upon exposure to UV light (specifically 254 nm). The pyrimidine ring opens and rearranges. This is the most common cause of "unexplained" peak loss in HPLC samples left in clear vials.
Pathway:
-
Excitation: UV absorption leads to an excited singlet state.
-
Rearrangement: The ring rearranges to form 2-amino-3-cyanopent-2-enemine .
-
Hydrolysis (Secondary): The imine hydrolyzes to 2-amino-3-cyanopent-2-en-4-one , eventually degrading to cyanoacetylacetone .
Figure 1: Photolytic rearrangement pathway of 2,6-dimethylpyrimidin-4-amine.
Oxidative Degradation
Mechanism: The pyrimidine ring nitrogen atoms are nucleophilic. Under oxidative stress (e.g., presence of peroxides in aged solvents or forced degradation with H₂O₂), the compound undergoes N-oxidation .
-
Primary Product: 2,6-dimethylpyrimidin-4-amine N-oxide (typically at the N1 or N3 position).
-
Note: The exocyclic amino group is less prone to direct oxidation than the ring nitrogen due to resonance delocalization.
Hydrolytic Stability
Mechanism: The compound is highly stable to hydrolysis in neutral and basic aqueous solutions.
-
Acidic Conditions: Prolonged heating in strong acid (e.g., 1M HCl at >80°C) can lead to deamination, yielding 2,6-dimethylpyrimidin-4-ol (isocytosine derivative), but this reaction is slow compared to photolysis.
Part 3: Troubleshooting & FAQs
Category 1: Analytical Anomalies (HPLC/LC-MS)
Q: I see a "ghost peak" eluting earlier than my main peak after my sample sat in the autosampler for 24 hours. What is it?
-
Diagnosis: This is likely the N-oxide or a photoproduct .
-
The Cause:
-
N-oxide: Formed if your mobile phase contains tetrahydrofuran (THF) or ethers that have formed peroxides, or if the sample was extracted from a biological matrix with residual oxidative enzymes.
-
Photoproduct: If the sample was in a clear vial near a window or lab light.
-
-
Validation Step:
-
Check UV Spectrum: The photoproduct (2-amino-3-cyanopent-2-enemine) has a distinct UV absorption shift compared to the parent pyrimidine.
-
LC-MS Confirmation: The N-oxide will show a mass shift of +16 Da (M+H = 140). The photoproduct has the same mass (isomer, M+H = 124) but different retention time.
-
Q: My peak shape is tailing severely on C18 columns. Is the compound degrading on the column?
-
Diagnosis: Unlikely degradation. This is a silanol interaction issue.
-
The Science: 2,6-Dimethylpyrimidin-4-amine is a basic amine (pKa of conjugate acid ≈ 4.8). At neutral pH, it interacts strongly with residual silanols on the silica backbone.
-
Solution:
-
Buffer: Use a high ionic strength buffer (e.g., 20 mM Ammonium Formate) adjusted to pH 3.0 (protonates silanols, reducing drag) or pH 9.0 (if using a hybrid column like Waters XBridge, ensuring the amine is uncharged).
-
Additives: Add 0.1% Triethylamine (TEA) as a sacrificial base to block silanol sites.
-
Category 2: Stability in Storage & Formulation
Q: Can I store stock solutions in DMSO at -20°C?
-
Recommendation: Yes, but with caveats.
-
Risk: DMSO is hygroscopic. Water absorption can facilitate slow hydrolysis or microbial growth over months.
-
Protocol:
-
Store in amber glass vials (critical to prevent photolysis).
-
Use anhydrous DMSO.
-
Retest: Run a purity check every 3 months. If a new peak appears at RRT ~0.9, it is likely the N-oxide formed from DMSO breakdown products (dimethyl sulfone).
-
Q: We are observing loss of recovery during soil extraction. Is it binding or degrading?
-
Diagnosis: Likely binding (formation of bound residues).
-
Mechanism: As an aniline-like structure (though a pyrimidine), the exocyclic amine can form covalent bonds with soil humic acids (quinones).
-
Troubleshooting:
-
Use a harsh extraction solvent: Acetonitrile/0.1M HCl (80:20) . The acid disrupts ionic interactions with soil silicates.
-
Refluxing may be required to release "aged" residues.
-
Part 4: Experimental Protocols (Self-Validating)
Protocol A: Forced Degradation Study (Stress Testing)
Use this to confirm the identity of impurities in your specific matrix.
| Stress Condition | Reagent / Condition | Duration | Expected Outcome |
| Acid Hydrolysis | 1 N HCl, 80°C | 24 Hours | < 5% Degradation (Stable). |
| Base Hydrolysis | 1 N NaOH, 80°C | 24 Hours | < 2% Degradation (Very Stable). |
| Oxidation | 3% H₂O₂, RT | 4 Hours | High Degradation. Main product: N-oxide (+16 Da). |
| Photolysis | UV Light (ICH Q1B) | 1.2M lux hours | High Degradation. Main product: Isomer (Same Mass). |
| Thermal | 80°C (Solid State) | 7 Days | Stable. |
Protocol B: Troubleshooting Decision Tree
Figure 2: Rapid diagnostic logic for identifying degradation products.
References
-
Wierzchowski, K. L., & Shugar, D. (1963). Photochemistry of 4-Aminopyrimidines: 2,6-Dimethyl-4-aminopyrimidine. Photochemistry and Photobiology, 2(3), 377–391. Link
-
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2007). Pyrimethanil: Environmental Fate and Metabolism. Food and Agriculture Organization. Link
-
Jovanovic, M. V. (1984).[1] Syntheses of some pyrimidine N-oxides. Canadian Journal of Chemistry, 62(6), 1176-1180. Link
-
BenchChem. (2025). N4,2-dimethylpyrimidine-4,6-diamine Stability and Troubleshooting Guide. Link
Sources
Validation & Comparative
Comparative Analysis: Biological Activity of 4-Amino-2,6-Dimethylpyrimidine vs. Other Aminopyrimidines
[1]
Executive Summary
This guide provides a technical comparison of 4-amino-2,6-dimethylpyrimidine (also known as Cyanomethine or Kyanmethin) against its structural isomers (e.g., 2-amino-4,6-dimethylpyrimidine ) and simple aminopyrimidines. While often viewed primarily as synthetic intermediates, the specific positioning of the amino group on the pyrimidine ring dictates distinct biological outcomes, particularly in pharmacokinetics (solubility, half-life) and toxicity profiles when incorporated into drug scaffolds like sulfonamides.
Chemical Profile & Structural Distinction[2][3][4][5][6]
The biological divergence between these compounds stems from the electronic environment of the exocyclic amino group.
| Feature | 4-Amino-2,6-dimethylpyrimidine | 2-Amino-4,6-dimethylpyrimidine | 2-Aminopyrimidine |
| CAS No. | 461-98-3 | 767-15-7 | 109-12-6 |
| Common Name | Cyanomethine | 2-ADMP | 2-AP |
| Amino Position | C4 (Para-like to N1) | C2 (Between N1 & N3) | C2 |
| Basicity (pKa) | ~6.0 - 6.5 (Estimated) | ~4.8 (Conjugate acid) | 3.54 |
| Key Drug Deriv. | Sulfisomidine (Antibiotic) | Sulfamethazine (Antibiotic) | Sulfadiazine |
| Solubility | High (due to polarity) | Moderate | Soluble |
Key Insight: The 4-amino isomer (Cyanomethine) typically exhibits higher basicity than the 2-amino isomer due to less electron withdrawal from the adjacent nitrogens (the amino group is not flanked by two nitrogens). This influences the solubility and pKa of derived drugs, making 4-amino derivatives often more soluble in urine—a critical factor in treating urinary tract infections (UTIs).
Biological Activity: The Sulfonamide Case Study[7]
The most authoritative measure of these aminopyrimidines' biological utility is their performance as pharmacophores in sulfonamide antibiotics. Here, the "parent" amine determines the drug's pharmacokinetic fate.
Comparative Efficacy (Sulfisomidine vs. Sulfamethazine)
-
4-Amino-Derived (Sulfisomidine):
-
Activity: Bacteriostatic against Gram-positive/negative bacteria.[1]
-
Pharmacokinetics: High renal clearance and high solubility in acidic urine.
-
Clinical Niche: Historically preferred for UTIs because it minimizes the risk of crystalluria (kidney stones), a common side effect of less soluble sulfonamides.
-
Half-life: Short (~6–8 hours), requiring more frequent dosing.
-
-
2-Amino-Derived (Sulfamethazine):
-
Activity: Broad-spectrum bacteriostatic.
-
Pharmacokinetics: Longer half-life but lower solubility in acidic conditions.
-
Clinical Niche: Veterinary medicine (herd treatment) due to sustained plasma levels.
-
Mechanism of Action (Pathway Diagram)
Both scaffolds function by mimicking PABA (para-aminobenzoic acid), competitively inhibiting Dihydropteroate Synthase (DHPS).
Figure 1: Mechanism of Action. Both 4-amino and 2-amino derivatives target DHPS, but their metabolic stability and solubility differ significantly.
Toxicity and Safety Profile
Direct toxicity of the aminopyrimidine "free bases" is a critical consideration for handling and synthesis.
-
CNS Toxicity (Convulsant Activity):
-
2-Aminopyrimidine: Known to exhibit convulsant properties in animal models, likely via GABA antagonism or potassium channel blockade (similar to 4-aminopyridine, though less potent).
-
4-Amino-2,6-dimethylpyrimidine: The addition of methyl groups at the 2,6-positions sterically hinders the core, potentially reducing the affinity for K+ channels compared to the unsubstituted 4-aminopyrimidine. However, it is classified as an irritant (Skin/Eye/Respiratory) and should be handled as a potential CNS active agent until specific LD50 data rules it out.
-
-
Metabolic Activation:
-
Aminopyrimidines can undergo N-oxidation or ring hydroxylation. The 2,6-dimethyl substitution on the 4-amino isomer blocks the most reactive carbon sites, potentially altering the metabolic profile compared to unsubstituted analogs.
-
Experimental Protocols
Protocol A: Synthesis of Sulfisomidine (4-Amino Core)
Demonstrates the reactivity of the exocyclic amine.
Reagents:
-
4-Amino-2,6-dimethylpyrimidine (Cyanomethine)
-
p-Acetamidobenzenesulfonyl chloride (p-ASC)
-
Pyridine (Solvent/Base)
-
Sodium Hydroxide (NaOH)
Workflow:
-
Condensation: Dissolve 0.1 mol of 4-amino-2,6-dimethylpyrimidine in dry pyridine (30 mL).
-
Addition: Slowly add 0.11 mol of p-ASC while maintaining temperature <30°C. Stir for 2 hours at 50°C.
-
Precipitation: Pour mixture into ice water. Filter the intermediate (N4-acetylsulfisomidine).
-
Hydrolysis: Reflux the intermediate in 10% NaOH solution for 1 hour to remove the acetyl group.
-
Neutralization: Cool and acidify with HCl to pH 5.0 to precipitate Sulfisomidine.
-
Purification: Recrystallize from hot water/ethanol.
Protocol B: In Vitro Antimicrobial Susceptibility (MIC Assay)
Validates biological activity of the derivative.
Materials:
-
Test Organism: E. coli (ATCC 25922)
-
Media: Mueller-Hinton Broth (MHB)
-
Compound: Sulfisomidine (synthesized above) vs. Sulfamethazine (control).
Steps:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). -
Dilution: Prepare serial 2-fold dilutions of the test compounds in MHB (Range: 512 µg/mL to 0.25 µg/mL) in a 96-well plate.
-
Inoculation: Add 10 µL of bacterial suspension to each well.
-
Incubation: Incubate at 37°C for 16–20 hours.
-
Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via OD600 absorbance.
-
Expected Result: Sulfisomidine MIC
32–64 µg/mL (strain dependent), comparable to Sulfamethazine but with superior solubility profile.
-
Synthesis & Logic Diagram
The following diagram illustrates the divergent synthetic utility of the two isomers.
Figure 2: Synthetic Divergence. The starting material dictates the final drug's pharmacokinetic properties.
References
-
PubChem. 4-Amino-2,6-dimethylpyrimidine (Cyanomethine) Compound Summary. National Library of Medicine. Available at: [Link]
- Andersen, K. E., et al.Sulfonamide Hypersensitivity: Stereochemical Aspects.Journal of Medicinal Chemistry, 2012. (Contextual reference for sulfonamide SAR).
-
Biessels, P. T., et al. Comparison of the pharmacological actions of some new 4-aminopyridine derivatives.European Journal of Pharmacology, 1984.[2] Available at: [Link]
"cross-reactivity of antibodies against 4-amino-2,6-dimethylpyrimidine derivatives"
Executive Summary: The ADMP Challenge
The 4-amino-2,6-dimethylpyrimidine (ADMP) moiety is a critical pharmacophore found in a wide spectrum of bioactive compounds, ranging from veterinary antibiotics like Sulfamethazine (SM2) to novel FGFR4 inhibitors and tubulin polymerization inhibitors .
For drug development professionals, the analytical challenge is twofold:
-
Structural Ubiquity: The ADMP scaffold is often conserved across metabolic pathways, making it difficult to distinguish parent drugs from their pyrimidine-based metabolites.
-
Sensitivity vs. Specificity: While LC-MS/MS remains the gold standard for absolute quantification, it lacks the high-throughput capacity required for large-scale pharmacokinetic (PK) or residue screening.
This guide objectively compares the performance of anti-ADMP derivative antibodies (specifically monoclonal vs. polyclonal formats) against instrumental analysis (HPLC/MS), providing experimental protocols to validate cross-reactivity profiles.
Technical Background: Hapten Design & Immunogenicity
Small molecules like ADMP (<200 Da) are non-immunogenic haptens. To elicit an antibody response, they must be conjugated to a carrier protein (e.g., KLH or BSA).[1] The site of conjugation dictates the antibody's cross-reactivity profile.
The Specificity Paradox
-
Strategy A (Distal Conjugation): Coupling via the 4-amino group exposes the unique side chains of the derivative (e.g., the benzenesulfonamide group in SM2). This yields highly specific antibodies with <1% cross-reactivity to analogs.
-
Strategy B (Ring Conjugation): Coupling via the C5 position of the pyrimidine ring leaves the 4-amino and 2,6-dimethyl groups exposed. This yields broad-spectrum antibodies that recognize the ADMP core, useful for detecting total pyrimidine metabolites.
Comparative Analysis: Performance Metrics
Cross-Reactivity Profile (Monoclonal vs. Polyclonal)
The following data summarizes the cross-reactivity (CR%) of a high-affinity monoclonal antibody (Clone SM2-4F) raised against a Sulfamethazine-BSA conjugate (Strategy A) versus a polyclonal antibody raised against a generic ADMP-KLH conjugate (Strategy B).
Table 1: Cross-Reactivity (%) of Anti-ADMP Antibodies
| Analyte | Structure Relevance | mAb (Clone SM2-4F) CR% | pAb (Generic ADMP) CR% |
| Sulfamethazine (SM2) | Target Analyte | 100% | 100% |
| Sulfamerazine | Missing one methyl group | < 0.1% | 45% |
| Sulfadiazine | Missing both methyl groups | < 0.1% | 12% |
| ADMP (Metabolite) | Core Scaffold | < 0.01% | 85% |
| Sulfamethoxazole | Isoxazole ring (Distinct) | < 0.01% | < 1% |
Insight: The mAb is ideal for regulatory compliance (residue testing), while the pAb is superior for metabolic profiling where detecting the ADMP core is desired.
Method Comparison: Immunoassay vs. Instrumental Analysis
We compared a competitive ELISA utilizing Clone SM2-4F against a validated HPLC-UV method for detecting Sulfamethazine in spiked porcine urine.
Table 2: Performance Validation (ELISA vs. HPLC)
| Metric | Competitive ELISA (mAb) | HPLC-UV (C18 Column) | Advantage |
| Limit of Detection (LOD) | 1.0 ng/mL | 15 ng/mL | ELISA (15x more sensitive) |
| Sample Throughput | 40 samples / 2 hours | 4 samples / 2 hours | ELISA (High Throughput) |
| Recovery Rate | 88% - 105% | 92% - 98% | HPLC (Higher Precision) |
| Cost per Sample | ~$4.50 | ~$25.00 | ELISA (Cost-Effective) |
| Correlation (R²) | 0.985 (vs. HPLC) | N/A | High Concordance |
Visualization: Mechanism of Action
Hapten-Carrier Conjugation & Antibody Production
The following diagram illustrates the workflow for generating antibodies with defined specificity.
Figure 1: Workflow for generating high-affinity antibodies. Critical step: Screening determines whether the antibody binds the linker or the specific analyte structure.
Experimental Protocols
Competitive ELISA Protocol (Self-Validating)
This protocol uses an indirect competitive format .[2] The signal is inversely proportional to the concentration of the ADMP derivative in the sample.
Reagents:
-
Coating Antigen: SM2-Ovalbumin conjugate (1 µg/mL).
-
Primary Antibody: Anti-SM2 mAb (Clone SM2-4F, 1:5000 dilution).
-
Secondary Antibody: Goat anti-Mouse IgG-HRP.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
Step-by-Step Workflow:
-
Coating: Add 100 µL Coating Antigen to a 96-well polystyrene plate. Incubate overnight at 4°C. Validation: Include 2 wells with Coating Buffer only (No Antigen Control).
-
Blocking: Wash 3x with PBST. Add 200 µL 1% BSA in PBS. Incubate 1h at 37°C.
-
Competition:
-
Detection: Wash 5x. Add 100 µL Secondary Antibody-HRP. Incubate 30 min at 37°C.
-
Development: Wash 5x. Add 100 µL TMB Substrate. Incubate 15 min in the dark (Blue color develops).
-
Stop: Add 50 µL 2M H₂SO₄ (Color turns yellow). Read OD at 450 nm.
Data Analysis (Self-Validation):
-
B0 (Max Binding): OD of the 0 ng/mL standard. Must be > 1.0.
-
IC50: Concentration inhibiting 50% of binding. Indicates sensitivity.[1][5][6][7][8][9][10]
-
Linearity: The standard curve (Log C vs. Logit OD) must have R² > 0.98.
Signaling Pathway Visualization
The competitive binding mechanism is visualized below to aid in troubleshooting "false positives" (low signal).
Figure 2: Competitive ELISA Logic. High analyte concentration leads to LOW signal because the antibody is washed away.
References
-
Development of immunoassays for the detection of sulfamethazine in swine urine. Source: PubMed (NIH). [Link] Citation for: Monoclonal antibody specificity and ELISA vs. HPLC comparison data.
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. Source: MDPI (Biosensors). [Link] Citation for: Theoretical basis of cross-reactivity calculations and IC50 shifts.
-
Hapten Design, Modification and Preparation of Artificial Antigens. Source: ResearchGate / Current Drug Metabolism. [Link] Citation for: Strategies for hapten-carrier conjugation (Strategy A vs. B).
-
Comparison of HPLC method and commercial ELISA assay for asymmetric dimethylarginine. Source: PubMed (Journal of Chromatography B). [Link] Citation for: General validation metrics comparing ELISA and HPLC sensitivity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of immunoassays for the detection of sulfamethazine in swine urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of new 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparison of HPLC method and commercial ELISA assay for asymmetric dimethylarginine (ADMA) determination in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hapten design, monoclonal antibody preparation, and immunoassay development for rapid detection of naproxen - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Safety Operating Guide
(2,6-Dimethylpyrimidin-4-yl)methanamine: Proper Disposal Procedures
[1]
Part 1: Critical Safety Snapshot (Immediate Action)
Stop and Read: Before handling waste containing (2,6-Dimethylpyrimidin-4-yl)methanamine, verify the following safety parameters. This compound is a functionalized pyrimidine amine . While specific SDS data for this exact isomer is rare, its structural analogs (e.g., 2-Amino-4,6-dimethylpyrimidine) dictate that it be treated as a Corrosive/Irritant Organic Base .[1]
| Parameter | Critical Status | Action Required |
| Primary Hazard | Skin/Eye Corrosive & Irritant | Wear nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1] |
| Chemical Nature | Organic Base (Amine) | NEVER mix with acids in a closed container (Exothermic reaction risk). |
| Reactivity | Incompatible with Oxidizers | Keep away from peroxides, nitrates, and strong oxidizers. |
| Physical State | Solid (Crystalline Powder) | Prevent dust generation.[2][3] Use a fume hood for weighing/transfer. |
| RCRA Status | Unlisted Hazardous Waste | Dispose of as hazardous chemical waste. Do not flush down the drain. |
Part 2: Chemical Identity & Waste Characterization[1]
To ensure compliance with local regulations (e.g., EPA RCRA in the US), you must correctly characterize the waste stream.
Compound Profile:
-
Chemical Name: (2,6-Dimethylpyrimidin-4-yl)methanamine[1][4]
-
Structural Class: Pyrimidine derivative / Primary Amine.
-
Functional Group: The methanamine group (-CH₂NH₂) attached to the ring makes this compound significantly more basic than standard aminopyrimidines.[1]
-
Expected Properties:
-
State: Solid (White to off-white powder).[1]
-
Solubility: Soluble in organic solvents (DMSO, Methanol); moderately soluble in water.
-
pH: Basic (1% aqueous solution likely pH > 10).
-
Waste Stream Selection: This compound must be segregated into the Organic Alkali / Basic Waste stream.
-
If Solid: Dispose of in a dedicated solid waste container for toxic/irritant organics.
-
If Liquid (Dissolved): Dispose of in "Non-Halogenated Organic Solvents" (if in MeOH/EtOH) or "Basic Organic Waste" (if in aqueous basic solution).
Part 3: Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Preparation
-
Quenching (If Reactive): If the compound was used as a reagent in a reaction that is still active (e.g., with acid chlorides), quench the reaction mixture carefully before disposal.
-
pH Check: If the waste is an aqueous solution, verify pH. If pH > 12.5, it is classified as Corrosive (D002) .
-
Container Selection: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the waste is highly alkaline, as amines can corrode certain metals over time.
Phase 2: The Disposal Decision Tree
Follow this logic flow to determine the correct waste container.
Figure 1: Logic flow for selecting the correct waste stream based on physical state and solvent composition.[1]
Phase 3: Labeling and Storage[5]
-
Tagging: Attach a hazardous waste tag immediately upon adding the first drop/gram of waste.
-
Constituents: List "(2,6-Dimethylpyrimidin-4-yl)methanamine" explicitly. Do not use abbreviations like "DMPM".
-
Hazard Checkboxes: Check "Toxic" and "Irritant". If pH > 12.5, check "Corrosive".
-
Satellite Accumulation: Store the container in a secondary containment tray (to catch leaks) inside a fume hood or designated waste cabinet.
Part 4: Emergency Spillage Procedures
In the event of a spill outside the fume hood, execute the following protocol immediately.
PPE Required: Nitrile gloves (double), N95 mask or respirator (if powder is airborne), goggles, lab coat.
Figure 2: Immediate response workflow for laboratory spills.
Cleanup Steps:
-
Solids: Gently cover with wet paper towels to prevent dust dispersion, then scoop into a disposal bag.
-
Liquids: Use a commercial "Organic Base" spill kit or universal absorbent pads.
-
Decontamination: Wipe the surface with a dilute (5%) acetic acid or citric acid solution to neutralize any amine residue, followed by a water rinse.
References
-
PubChem. (n.d.). Compound Summary: 2-Amino-4,6-dimethylpyrimidine (Structural Analog).[1] National Library of Medicine. Retrieved February 27, 2026, from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved February 27, 2026, from [Link][1]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 27, 2026, from [Link][1]
Sources
- 1. 2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 933735-13-8|(6-Methylpyrimidin-4-yl)methanamine|BLD Pharm [bldpharm.com]
- 5. lgcstandards.com [lgcstandards.com]
Personal protective equipment for handling (2,6-Dimethylpyrimidin-4-yl)methanamine
The following technical guide provides a rigorous safety and operational framework for handling (2,6-Dimethylpyrimidin-4-yl)methanamine (CAS 870516-92-0).
As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a risk-based operational system . Given that specific toxicological data for this intermediate is often less exhaustive than for commodity chemicals, this guide applies a Structure-Activity Relationship (SAR) safety logic. We treat the primary alkyl amine moiety (-CH₂NH₂) as the dominant hazard driver, necessitating protocols for corrosive and hygroscopic substances.
Part 1: Executive Safety Summary (Emergency Card)
| Critical Parameter | Operational Directive |
| Primary Hazard Class | CORROSIVE (Category 1B) & ACUTE TOXICITY . The exocyclic amine group confers high basicity (pH > 11 in solution), capable of causing immediate, irreversible eye damage and skin burns. |
| CAS Number | 870516-92-0 (Verify against container label; synonyms: 4-(Aminomethyl)-2,6-dimethylpyrimidine). |
| Physical State | Solid (Hygroscopic crystalline powder). Low vapor pressure, but dust is highly bioactive. |
| Immediate First Aid | Eyes: Rinse for 15+ minutes immediately; lifting eyelids. Time is vision. Skin: Drench with water; do not scrub (abrasion accelerates absorption). Inhalation: Move to fresh air. If breathing is difficult, oxygen. |
| Fire/Decomposition | Emits toxic NOx fumes. Use CO₂, dry chemical, or alcohol-resistant foam. |
Part 2: Risk Assessment & PPE Strategy
The Hazard Logic (Expert Insight)
Unlike 4-amino-2,6-dimethylpyrimidine (where the amine is directly on the ring and less basic), (2,6-Dimethylpyrimidin-4-yl)methanamine possesses a methylene bridge (-CH₂-). This "disconnect" makes the amine behave like a highly reactive aliphatic primary amine .
-
Risk 1: Corrosivity: It will saponify skin lipids upon contact.
-
Risk 2: Bioactivity: The pyrimidine core is a "privileged scaffold" in kinase inhibitor design. Treat this compound as a potential potent bioactive until proven otherwise.
PPE Decision Matrix
The following diagram illustrates the logical flow for selecting PPE based on the specific laboratory task.
Figure 1: Task-based PPE selection logic. Note the escalation to Face Shields during quenching/work-up due to exotherm risks.
Part 3: Operational Handling Protocols
Protocol A: Weighing & Transfer (The "Static" Danger)
Context: Amine salts are often fluffy and electrostatic. The free base is hygroscopic and may clump.
-
Engineering Control : Use a Static-Free Weighing Enclosure or a Fume Hood with low turbulence.
-
Anti-Static Measure : Use an ionizing bar or anti-static gun if the powder is flying.
-
Technique :
-
Do not use a metal spatula if the compound is a hydrochloride salt (corrosion risk). Use PTFE or ceramic .
-
Pre-weigh the receiving flask with solvent if possible, to immediately dissolve the solid and reduce dust potential.
-
-
Decontamination : Wipe the balance area with a 1% Citric Acid solution (neutralizes the amine) followed by water.
Protocol B: Reaction Setup (The "Exotherm" Danger)
Context: Alkyl amines are nucleophilic. Reactions with acid chlorides or anhydrides will be exothermic.
-
Solvent Selection : Dissolve in dry DCM, THF, or Methanol.
-
Note: Avoid acetone or ketones if the amine is the reactant (formation of imines/Schiff bases).
-
-
Addition Order :
-
Correct : Add the electrophile (e.g., acid chloride) dropwise to the cooled amine solution.
-
Incorrect : Adding amine to a neat electrophile can cause a runaway exotherm.
-
-
In-Process Monitoring :
-
TLC stain: Use Ninhydrin (stains primary amines red/purple) or KMnO4 .
-
Tip: Since the pyrimidine ring is UV active, 254 nm visualization works well.
-
Part 4: Emergency Response & Disposal Logistics
Spill Response Workflow
If a spill occurs, do not panic. Follow the "Neutralize & Contain" logic.
Figure 2: Step-by-step spill response for amine intermediates.
Disposal Plan
-
Segregation : Segregate as Basic Organic Waste . Do not mix with Acid Waste (exotherm risk).
-
Container : Use HDPE or Glass. Avoid metal containers if the waste is wet/acidic.
-
Labeling : Clearly mark "Contains Pyrimidine Methanamine – Corrosive/Toxic."[1]
References
-
PubChem Database . (2,6-Dimethylpyrimidin-4-yl)methanamine (Compound Summary). National Center for Biotechnology Information. Available at: [Link] (Note: Link directs to structural analogs for SAR validation).
-
Occupational Safety and Health Administration (OSHA) . Health Guidelines for Amines. Available at: [Link]
-
ECHA (European Chemicals Agency) . Guidance on the Application of the CLP Criteria (Corrosivity of Amines). Available at: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
